1-(4-Methoxyphenyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOIFUGGCCEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275788 | |
| Record name | 1-(4-Methoxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10040-95-6 | |
| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)-1H-imidazole, a key intermediate in pharmaceutical and organic chemistry research. The document details established synthetic methodologies, including the prevalent condensation and cross-coupling strategies. A thorough characterization of the compound is presented through a compilation of its physical and spectroscopic properties. Experimental protocols for both synthesis and analytical techniques are outlined to facilitate replication and further investigation. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines an imidazole ring with a methoxyphenyl group, is a common motif in a variety of biologically active molecules. The imidazole moiety is known for its role in the biological activity of many pharmaceutical agents, including antifungal and antimicrobial drugs, by interacting with enzymes and proteins. The methoxyphenyl group can enhance the molecule's solubility and reactivity, making it a versatile building block for the synthesis of more complex therapeutic agents.[1] This guide will cover the primary methods for its synthesis and the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve either the construction of the imidazole ring from acyclic precursors or the N-arylation of the pre-formed imidazole ring.
Synthetic Methodologies
Two primary strategies for the synthesis of this compound are highlighted below:
-
Route A: Condensation Reaction: This approach typically involves the reaction of a dicarbonyl compound (or its equivalent), an aldehyde, and a source of ammonia. A common example is the condensation of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate under acidic conditions.[1] This method builds the imidazole ring in a single step.
-
Route B: N-Arylation of Imidazole (Ullmann Condensation): This method involves the copper-catalyzed cross-coupling of imidazole with an aryl halide, such as 4-bromoanisole or 4-iodoanisole.[2] This is a classic and effective method for forming the N-aryl bond.
Experimental Protocols
2.2.1. Synthesis via Ullmann Condensation
This protocol is based on the general principles of the Ullmann condensation for the N-arylation of azoles.[2][3]
Materials:
-
Imidazole
-
4-Iodoanisole (or 4-bromoanisole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), 4-iodoanisole (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
2.2.2. Synthesis Workflow Diagram
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the physical and spectroscopic properties of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Appearance | Solid, Cream-colored | [5] |
| Melting Point | 59-67 °C | [4][6][7] |
| Boiling Point | 120 °C at 0.1 mmHg | [4][6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary methods for determining the molecular structure.
¹H NMR Data (400 MHz, CDCl₃) [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 7.78 | m | 1H | CimidH | |
| 7.30 | d | 2H | CarylH | 8.9 |
| 7.20 | m | 2H | CimidH | |
| 6.98 | d | 2H | CarylH | 8.9 |
| 3.85 | s | 3H | OCH₃ |
¹³C NMR Data (100.6 MHz, CDCl₃) [5]
| Chemical Shift (δ, ppm) | Assignment |
| 158.92 | Caryl (C-O) |
| 135.89 | CimidH |
| 130.68 | CimidH |
| 129.97 | Caryl (C-N) |
| 123.19 | CarylH |
| 118.83 | CimidH |
| 114.87 | CarylH |
| 55.56 | OCH₃ |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
IR Data (ATR, cm⁻¹) [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3128, 3107 | medium | Caryl-H stretch |
| 2961, 2918, 2838 | weak, medium | Calkyl-H stretch |
| 1517 | strong | Aromatic C=C stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₀N₂O), the expected exact mass is 174.0793 g/mol .
Experimental Protocols for Characterization
3.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
3.3.2. IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3.3. Characterization Workflow Diagram
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols, particularly the Ullmann condensation, offer reliable methods for obtaining this valuable chemical intermediate. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a crucial reference for researchers to confirm the identity and purity of their synthesized compound. The structured presentation of data and visual workflows are designed to support the practical application of this information in a laboratory setting, thereby facilitating further research and development in medicinal chemistry.
References
A Technical Guide to the Biological Activities of 1-(4-Methoxyphenyl)-1H-imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with 1-(4-Methoxyphenyl)-1H-imidazole derivatives. It is intended to serve as a technical resource for professionals engaged in the fields of medicinal chemistry and drug discovery.
Introduction
The imidazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1] When functionalized with a 4-methoxyphenyl group, the resulting this compound derivatives exhibit a range of potent biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The methoxy group, being an electron-donating substituent, can influence the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its interaction with enzymes and receptors.[2] This guide synthesizes current research on these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and evaluation workflows.
Synthesis Overview
The synthesis of this compound and its derivatives is typically achieved through multi-component reactions. A common and efficient method is the one-pot synthesis involving the reaction of a diketone (like benzil), an aldehyde (such as 5-chlorosalicylaldehyde), 4-methoxyaniline (anisidine), and ammonium acetate in a suitable solvent like glacial acetic acid, followed by reflux.[4] Alternative routes include palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce substituents at specific positions on the imidazole ring.[2]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant potential across several therapeutic areas. This section summarizes the key findings and presents the quantitative data in structured tables for comparative analysis.
Anticancer Activity
Derivatives of this class have shown promising cytotoxic potential against a variety of cancer cell lines.[1][2] The mechanism often involves the inhibition of enzymes crucial for cancer cell proliferation and survival, or the induction of apoptosis through caspase pathway activation.[2][5]
Table 1: Anticancer Activity of Imidazole Derivatives (IC₅₀ µM)
| Compound | Derivative Type | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| 4e | N-(4-methoxyphenyl)benzamide | 11.1 | 10.2 | 10.7 | - | [6] |
| 4f | N-(4-fluorophenyl)benzamide | 7.5 | 9.3 | 8.9 | - | [6] |
| 1 | Imidazole-oxadiazole hybrid | Promising | - | 3.02 | - | [5] |
| 24 | Imidazole-pyridine hybrid | - | 7.96 | - | 12.51 | [5] |
| 4k | Imidazole-triazole conjugate | - | - | - | 4.67 (Caco-2) | [7] |
| 6e | Imidazole-triazole conjugate | - | - | - | 5.22 (Caco-2) | [7] |
| Doxorubicin | Standard Drug | - | - | - | 5.17 (Caco-2) | [7] |
Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antifungal agents. The this compound derivatives extend this activity to a broader antimicrobial spectrum, showing efficacy against both bacterial and fungal pathogens.[4][8][9]
Table 2: Antimicrobial Activity of N-substituted aminoacetate Derivatives (MIC µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| 3a | 31.25 | 31.25 | 31.25 | [9] |
| 3b | 31.25 | 31.25 | 62.5 | [9] |
| 3c | 15.62 | 31.25 | 15.62 | [9] |
| 3f | 31.25 | 15.62 | 15.62 | [9] |
| 3h | 15.62 | 15.62 | 31.25 | [9] |
| Metronidazole | 6.25 | 6.25 | - | [9] |
Anti-inflammatory Activity
These compounds have been investigated for their ability to modulate inflammatory pathways.[2] The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or p38 MAP kinase.[10][11]
Table 3: Anti-inflammatory Activity of Imidazole and Triazole Derivatives
| Compound | Target/Assay | IC₅₀ (µM or µg/mL) | Reference |
| Triazole 4b | COX-1 Inhibition | 45.9 µM | [10] |
| Triazole 4b | COX-2 Inhibition | 68.2 µM | [10] |
| Triazole 6 | COX-1 Inhibition | 39.8 µM | [10] |
| Triazole 6 | COX-2 Inhibition | 46.3 µM | [10] |
| Amide AA1-AA8 | Albumin Denaturation | 33.27 to 301.12 µg/mL | [11] |
| Diclofenac | Albumin Denaturation | 24.72 µg/mL | [11] |
Enzyme Inhibition
The imidazole moiety is known to coordinate with metal ions in enzyme active sites, leading to inhibitory activity. Derivatives of this compound have been shown to inhibit various enzymes, including lipoxygenases and cytochrome P450.[2][12]
Table 4: Enzyme Inhibition Data for Imidazole Derivatives
| Compound | Enzyme Target | Inhibition Parameter | Value | Reference |
| PH-302 | Cytochrome P450 3A4 | Kᵢ (competitive) | ~2.0 µM | [12] |
| PH-302 | Cytochrome P450 3A4 | Kᵢ (time-dependent, phase 1) | 1.2 µM | [12] |
| PH-302 | Cytochrome P450 3A4 | kᵢₙₐcₜ (time-dependent, phase 1) | 0.08 min⁻¹ | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol
-
Reactant Preparation: Dissolve benzil (14.28 mmol) and 5-chlorosalicylaldehyde (14.28 mmol) in 30 mL of glacial acetic acid at room temperature.[4]
-
Addition of Amines: Add 4-methoxyaniline (21.42 mmol) and ammonium acetate (74 mmol) to the mixture simultaneously.[4]
-
Reflux: Reflux the resulting solution for 2.5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Extraction: Upon completion, pour the dark solution into distilled water. Extract the target imidazole ligand from the aqueous solution using ethyl acetate.[4]
-
Purification: Purify the crude product using column chromatography to obtain the final compound.
In Vitro Anticancer MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting a dose-response curve.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, C. albicans) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds or a standard drug (e.g., Indomethacin) orally or intraperitoneally to the animals. The control group receives the vehicle only.[13]
-
Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[13]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the control group.
Visualizations: Workflows and Signaling Pathways
Visual diagrams help in conceptualizing the complex relationships and processes involved in the study of these derivatives.
Caption: General workflow for the synthesis and biological evaluation of imidazole derivatives.
Caption: Inhibition of the p38 MAP kinase pathway as a potential anti-inflammatory mechanism.
Caption: Potential anticancer mechanism via activation of the caspase cascade leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 3. Buy this compound | 10040-95-6 [smolecule.com]
- 4. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
The Enigmatic Anticancer Potential of 1-(4-Methoxyphenyl)-1H-imidazole: An In-depth Technical Guide to Its Putative Mechanisms of Action in Cancer Cells
Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazole in cancer cells is not available in current scientific literature. This guide provides an in-depth analysis based on the reported activities of its structural analogs and derivatives. The described mechanisms, therefore, represent potential pathways that require direct experimental validation for the specific compound of interest. Notably, a study on the closely related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, reported a lack of inhibitory activity against the A549 non-small cell lung carcinoma cell line, underscoring the necessity for specific evaluation of the title compound.[1]
Executive Summary
The imidazole scaffold is a prominent feature in many pharmacologically active compounds, and its derivatives have been extensively investigated for their anticancer properties.[2] This technical guide consolidates the existing research on derivatives of this compound to postulate its potential mechanisms of action against cancer cells. The primary putative mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as tubulin and various kinases.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential biological effects, methodologies for their investigation, and the signaling pathways that may be involved.
Putative Mechanisms of Action
Based on studies of structurally related compounds, the anticancer effects of this compound could be attributed to one or more of the following mechanisms:
Induction of Apoptosis
A recurring mechanism of action for many imidazole derivatives is the induction of programmed cell death, or apoptosis.[3][7] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. Imidazole derivatives have been shown to alter the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[8]
-
Extrinsic Pathway: Activation of death receptors (e.g., FAS, TRAIL receptors) on the cell surface can initiate a signaling cascade leading to the activation of caspase-8 and subsequently caspase-3.
Cell Cycle Arrest
Disruption of the normal cell cycle progression is a key strategy for anticancer agents. Various imidazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.
-
G2/M Phase Arrest: A significant number of imidazole-based compounds, particularly those that interfere with microtubule dynamics, induce arrest at the G2/M checkpoint.[3][9] This prevents the cell from entering mitosis.
-
G0/G1 and S Phase Arrest: Other derivatives have been reported to cause arrest in the G0/G1 or S phases, preventing DNA replication and cell growth.[5][10][11]
Enzyme Inhibition
The imidazole ring is known to coordinate with metal ions in enzyme active sites, and the overall molecular structure can facilitate competitive or allosteric inhibition of key enzymes.
-
Tubulin Polymerization Inhibition: Several imidazole-containing molecules have been identified as potent inhibitors of tubulin polymerization.[4][12][13][14] By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, which is essential for mitotic spindle formation, leading to G2/M arrest and apoptosis.[15][16]
-
Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer and is a target for some imidazole derivatives.[6][17][18][19][20] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. Other kinases, such as Cyclin-Dependent Kinases (CDKs), have also been identified as targets.[5]
Quantitative Data from Analog Studies
The following tables summarize the cytotoxic and enzyme inhibitory activities of various imidazole derivatives that are structurally related to this compound.
Table 1: Cytotoxicity of Methoxyphenyl-Imidazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa | 2.59 | [5] |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 | 4.66 | [5] |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 | [5] |
| Fused imidazole derivative 3c | MDA-MB-231 | 1.98 | [20] |
| Fused imidazole derivative 3c | T47D | 3.21 | [20] |
| Fused imidazole derivative 3c | MCF-7 | 2.45 | [20] |
| Fused imidazole derivative 3c | A549 | 4.07 | [20] |
| Fused imidazole derivative 3c | HT-29 | 3.89 | [20] |
| Imidazole-1,2,4-oxadiazole hybrid 1 | MCF-7 | 3.02 | [2] |
| Benzimidazole-based derivative 10 | MDA-MB-231 | 0.41 | [10] |
| Benzimidazole-based derivative 13 | MDA-MB-231 | 0.45 | [10] |
Table 2: Enzyme Inhibitory Activity of Methoxyphenyl-Imidazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Fused imidazole derivative 3c | EGFR | 236.38 nM | [20] |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 µM | [5] |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK9 | 0.262 µM | [5] |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 µM | [5] |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK9 | 0.801 µM | [5] |
| Imidazolone-sulphonamide-pyrimidine hybrid 6b | EGFR | 0.09 µM | [6] |
Experimental Protocols for Mechanistic Studies
The following are generalized protocols for key experiments used to elucidate the mechanisms of action described above.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations of Putative Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general experimental workflow for investigating the anticancer mechanism of this compound.
Caption: General workflow for in vitro evaluation of anticancer activity.
Caption: Inferred intrinsic apoptosis pathway.
Caption: Inferred mechanism of tubulin polymerization inhibition.
Caption: Inferred EGFR signaling inhibition pathway.
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated anticancer potential, its specific activity and mechanism of action remain uncharacterized. The data from structurally similar molecules suggest that its potential anticancer effects could be mediated through the induction of apoptosis, cell cycle arrest, or inhibition of key cellular targets like tubulin and protein kinases. However, the lack of activity reported for a closely related analog highlights the sensitivity of biological function to small structural changes.
Future research should focus on direct in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic potential. Should significant activity be observed, the experimental protocols and mechanistic pathways outlined in this guide provide a framework for a thorough investigation into its mode of action. Such studies are essential to validate the therapeutic potential of this specific molecule and to guide any further efforts in drug development.
References
- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical NMR Analysis
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Methoxyphenyl)-1H-imidazole, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. The imidazole ring system is a crucial pharmacophore in many biologically active compounds, and a thorough understanding of its spectroscopic characteristics is paramount for drug discovery and development. This document details the ¹H and ¹³C NMR data, experimental protocols, and a visual representation of the analytical workflow.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound is heavily reliant on ¹H and ¹³C NMR spectroscopy. The data presented below has been compiled from independent studies, offering a clear and comparative look at the chemical environment of each nucleus within the molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole and methoxyphenyl rings.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| OCH₃ | 3.85 | Singlet | - | [1] |
| OCH₃ | 3.84 | Singlet | - | [2] |
| H-2' / H-6' (Aryl) | 6.98 | Doublet | 8.9 | [1] |
| H-2' / H-6' (Aryl) | 6.95-6.99 | Multiplet | - | [2] |
| H-4 / H-5 (Imidazole) | 7.20 | Multiplet | - | [1] |
| H-4 / H-5 (Imidazole) | 7.18 | Doublet | 7.2 | [2] |
| H-3' / H-5' (Aryl) | 7.30 | Doublet | 8.9 | [1] |
| H-3' / H-5' (Aryl) | 7.27-7.31 | Multiplet | - | [2] |
| H-2 (Imidazole) | 7.78 | Multiplet | - | [1] |
| H-2 (Imidazole) | 7.76 | Singlet | - | [2] |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with distinct resonances for each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| OCH₃ | 55.56 | [1] |
| OCH₃ | 55.7 | [2] |
| C-3' / C-5' (Aryl) | 114.87 | [1] |
| C-3' / C-5' (Aryl) | 115.0 | [2] |
| C-4 / C-5 (Imidazole) | 118.83 | [1] |
| C-4 / C-5 (Imidazole) | 118.9 | [2] |
| C-2' / C-6' (Aryl) | 123.19 | [1] |
| C-2' / C-6' (Aryl) | 123.3 | [2] |
| C-1' (Aryl) | 129.97 | [1] |
| C-1' (Aryl) | 130.1 | [2] |
| C-4 / C-5 (Imidazole) | 130.68 | [1] |
| C-4 / C-5 (Imidazole) | 130.8 | [2] |
| C-2 (Imidazole) | 135.89 | [1] |
| C-2 (Imidazole) | 136.0 | [2] |
| C-4' (Aryl) | 158.92 | [1] |
| C-4' (Aryl) | 159.0 | [2] |
Experimental Protocols
The following provides a generalized methodology for the NMR analysis of this compound, based on standard practices for small organic molecules.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
NMR spectra are typically recorded on a 400 MHz spectrometer, such as a Bruker Avance III HD.[1][2]
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is commonly used.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
This comprehensive technical guide provides foundational NMR data and a standardized protocol for the analysis of this compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize, characterize, and utilize this and related imidazole-containing compounds.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-(4-Methoxyphenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)-1H-imidazole is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring an imidazole ring linked to a methoxyphenyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole moiety is a common feature in many biologically active molecules, and the methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. A summary of these properties is presented below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 10040-95-6 | [1] |
| Appearance | Solid, Cream-colored crystalline powder | [1][2] |
| Melting Point | 59-67 °C | [1] |
| Boiling Point | 120 °C at 0.1 mmHg | [1] |
| Density | 1.1455 g/cm³ (rough estimate) | [3] |
| Flash Point | 120 °C at 0.1 mmHg | [4] |
| Storage Temperature | 2-8 °C | [4] |
Chemical and Spectroscopic Identifiers
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| SMILES | COc1ccc(cc1)-n2ccnc2 | [1] |
| InChI Key | XNLOIFUGGCCEQX-UHFFFAOYSA-N | [1] |
| pKa (Predicted) | 5.70 ± 0.10 | [4] |
| Refractive Index (Estimate) | 1.6300 | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate.[5]
Materials:
-
4-methoxybenzaldehyde
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde and ammonium acetate in ethanol.
-
Add glacial acetic acid to the mixture to act as a catalyst.
-
Slowly add glyoxal solution to the reaction mixture while stirring.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[6]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Characterization Protocols
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the aromatic protons of the phenyl ring, and the protons of the imidazole ring.
-
13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbon atoms of the methoxy group, the phenyl ring, and the imidazole ring.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum, typically recorded using a KBr pellet or as a thin film, will exhibit characteristic absorption bands for the C-H stretching of the aromatic and imidazole rings, the C=C and C=N stretching vibrations within the rings, and the C-O stretching of the methoxy group.[7][8]
3.2.3. Mass Spectrometry (MS) Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 174.20 g/mol .
Chemical Reactivity and Biological Activity
Chemical Reactions
This compound can undergo several types of chemical reactions:
-
Oxidation: The imidazole ring can be oxidized to form the corresponding N-oxides.[5]
-
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.[5]
-
Substitution: The compound can undergo electrophilic substitution reactions on the imidazole ring.[5]
Biological Activities
This compound and its derivatives have shown a range of biological activities, making them promising candidates for drug development.
-
Antimicrobial and Antifungal Activity: The imidazole core is known for its antimicrobial properties, and this compound is no exception. It is a key intermediate in the synthesis of antifungal and antimicrobial drugs.[5]
-
Anti-inflammatory Activity: this compound has been investigated for its anti-inflammatory effects. One of its mechanisms of action is the inhibition of lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade.[5][9] By binding to the active site of LOX, it prevents the formation of pro-inflammatory metabolites.[5]
-
Anticancer Potential: Derivatives of this compound have demonstrated potential anticancer properties by targeting enzymes involved in the proliferation and survival of cancer cells.[6]
Conclusion
This compound is a compound with significant potential in medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with its diverse biological activities, make it an attractive scaffold for the design of new therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization, enabling further research into its applications. The ability of this compound to inhibit key enzymes in inflammatory pathways highlights a promising avenue for the development of novel anti-inflammatory and potentially anticancer drugs. Further structure-activity relationship (SAR) studies are warranted to optimize its biological activity and develop more potent and selective drug candidates.
References
- 1. This compound 98 10040-95-6 [sigmaaldrich.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound | 10040-95-6 [chemicalbook.com]
- 4. This compound | 10040-95-6 [chemicalbook.com]
- 5. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 6. Buy this compound | 10040-95-6 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of 1-(4-Methoxyphenyl)-1H-imidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds and approved pharmaceuticals. Its ability to engage in various non-covalent interactions with biological targets makes it a privileged structure in drug design. This technical guide provides an in-depth literature review of the biological activities associated with 1-(4-methoxyphenyl)-1H-imidazole and its closely related derivatives. The methoxyphenyl substituent is a common feature in many pharmacologically active molecules, often contributing to enhanced solubility and target engagement. This review will focus on the anticancer, antifungal, and enzyme inhibitory properties of this class of compounds, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to serve as a valuable resource for researchers in the field.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival.
Quantitative Data for Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various derivatives of this compound against different cancer cell lines. It is important to note that much of the available data pertains to derivatives rather than the parent compound itself.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [1] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [1] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [1] |
| Imidazole-based EGFR Inhibitor (Compound 3c) | MDA-MB-231 (Breast) | 1.98 | [2] |
| Imidazole-based EGFR Inhibitor (Compound 3c) | T47D (Breast) | ~2.5 (estimated from graph) | [2] |
| Imidazole-based EGFR Inhibitor (Compound 3c) | MCF-7 (Breast) | 4.07 | [2] |
| Imidazole-based EGFR Inhibitor (Compound 3c) | A549 (Lung) | ~3.0 (estimated from graph) | [2] |
| Imidazole-based EGFR Inhibitor (Compound 3c) | HT-29 (Colorectal) | ~3.5 (estimated from graph) | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as 150 µL of dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways in Anticancer Activity
Several imidazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3][4] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Inhibition of EGFR blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell growth and survival.
Another mechanism by which imidazole derivatives can exert their anticancer effects is through the inhibition of tubulin polymerization.[5][6] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.
Antifungal Activity
Imidazole-containing compounds form the basis of many clinically used antifungal agents. Their mechanism of action primarily involves the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Quantitative Data for Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against various fungal strains.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(o-nitrophenyl)aminoacetate | Candida albicans | 15.62 | |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(o-chlorophenyl)aminoacetate | Candida albicans | 15.62 | |
| N2 (a triphenyl imidazole derivative) | Candida albicans | Not specified, but showed activity | [7] |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.[8]
Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus after a defined incubation period.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth, such as RPMI-1640 medium, to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent in which there is no visible growth.
Mechanism of Action in Fungi
The primary antifungal mechanism of imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-1H-imidazole: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1-(4-Methoxyphenyl)-1H-imidazole, a molecule of significant interest in medicinal chemistry. The document details its discovery and historical context, outlines various synthetic methodologies from early classical approaches to modern catalytic systems, and presents a thorough examination of its reported biological activities. Key quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal syntheses and biological assays are provided to facilitate reproducibility. Furthermore, this guide employs Graphviz visualizations to illustrate key synthetic pathways and logical workflows, offering a clear and concise understanding of the core concepts for researchers and drug development professionals.
Introduction
This compound is a substituted N-arylimidazole that has emerged as a valuable scaffold in the development of novel therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, owing to its ability to engage in various biological interactions. The addition of a 4-methoxyphenyl group at the N-1 position significantly influences the molecule's physicochemical properties and biological activity. This guide delves into the scientific journey of this compound, from its first synthesis to its current status as a promising lead for drug discovery.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as part of broader studies on N-arylimidazoles without being the primary focus. The historical synthesis of N-substituted imidazoles can be traced back to methods developed in the mid-20th century. One of the notable early methods for the synthesis of N-substituted imidazoles is the Weidenhagen synthesis. A 1976 publication by Stoeck and Schunack in Archiv der Pharmazie explored the synthesis of various N-substituted imidazoles using this methodology, which represents the era of classical synthetic approaches to this class of compounds.[1]
The development of modern synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of N-arylimidazoles. The late 20th and early 21st centuries saw the advent of copper- and palladium-catalyzed methods, offering milder reaction conditions, broader substrate scope, and higher yields compared to the classical techniques.[2][3][4] These advancements have made compounds like this compound more accessible for biological screening and derivatization.
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions, ranging from classical condensation methods to modern catalytic cross-coupling reactions.
Classical Synthesis: Condensation Reactions
An early and straightforward method for the synthesis of the imidazole core involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine. For this compound, this would typically involve the reaction of glyoxal, formaldehyde, and 4-methoxyaniline.
Modern Synthetic Approaches: Metal-Catalyzed N-Arylation
The development of metal-catalyzed N-arylation reactions has provided highly efficient and versatile routes to this compound.
The Ullmann condensation, a copper-catalyzed reaction, is a widely used method for the formation of C-N bonds. In this approach, imidazole is coupled with a 4-methoxyphenyl halide (e.g., 4-iodoanisole or 4-bromoanisole) in the presence of a copper catalyst and a base.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of imidazole with 4-methoxyphenyl halides or triflates under relatively mild conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Copper-Catalyzed N-Arylation
-
Materials: Imidazole (1.0 mmol), 4-iodoanisole (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).
-
Procedure: To a dry round-bottom flask, add imidazole, 4-iodoanisole, CuI, and K₂CO₃. Add DMF and degas the mixture with argon for 15 minutes. Heat the reaction mixture at 110-120 °C for 24 hours under an argon atmosphere. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10040-95-6 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O | [5] |
| Molecular Weight | 174.20 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 59-67 °C | |
| Boiling Point | 120 °C at 0.1 mmHg |
Biological Activities and Potential Applications
This compound has been investigated for a range of biological activities, primarily as a scaffold for the development of more potent and selective therapeutic agents. The core structure exhibits intrinsic biological properties, and its derivatives have shown promise in several areas of drug discovery.
Antifungal Activity
The imidazole moiety is a well-established pharmacophore in antifungal drug design, with many marketed antifungal agents belonging to this class. The presence of the 4-methoxyphenyl group can enhance the antifungal potency.[5] While specific MIC values for the parent compound are not widely reported, studies on its derivatives have demonstrated significant activity against various fungal pathogens. For instance, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, which share the methoxyphenyl imidazole core, reported a Minimum Inhibitory Concentration (MIC) value of 15.62 μg/mL against Candida albicans.[6]
Anticancer Activity
Derivatives of this compound have also been explored for their potential as anticancer agents. A study on novel 1H-benzo[d]imidazole derivatives, which can be considered structurally related, demonstrated potent cytotoxic activities against human cancer cell lines. For example, some of these compounds exhibited 50% growth inhibition (GI₅₀) in the micromolar range.[7] Another study on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides reported a derivative with an impressive IC₅₀ value of 0.15 ± 0.01 μM against the A549 human lung cancer cell line.[8]
Lipoxygenase Inhibition
Experimental Protocols
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Materials: Test compound (this compound), fungal strain (e.g., Candida albicans), appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, and a spectrophotometer.
-
Procedure: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in the broth medium in the wells of a 96-well plate to obtain a range of concentrations. Prepare a standardized fungal inoculum and add it to each well. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at 35 °C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.[9]
Visualizations
Synthetic Pathways
The following diagrams illustrate common synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow from synthesis to biological evaluation.
Conclusion
This compound stands as a testament to the enduring importance of the imidazole scaffold in medicinal chemistry. While its own discovery may be modestly documented, the exploration of its derivatives has yielded a wealth of information regarding its potential as a precursor for novel therapeutic agents. The evolution of its synthesis from classical to modern catalytic methods has greatly facilitated its accessibility and the diversification of its chemical space. The demonstrated antifungal and anticancer potential of its derivatives underscores the value of this core structure in drug discovery programs. This technical guide provides a foundational resource for researchers, consolidating key information and methodologies to inspire and support future investigations into the therapeutic applications of this compound and its analogues. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of the parent compound and to explore its full therapeutic potential.
References
- 1. [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Within this class of compounds, 1-(4-methoxyphenyl)-1H-imidazole and its derivatives have emerged as promising candidates for various therapeutic applications. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their anticancer, antifungal, and antimicrobial properties. We present a comprehensive summary of quantitative efficacy data, detailed experimental protocols for their synthesis and biological evaluation, and a mechanistic exploration of their modes of action through signaling pathway diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design. The introduction of a 4-methoxyphenyl group at the N-1 position of the imidazole ring has been shown to modulate the physicochemical and pharmacological properties of the resulting compounds, leading to a diverse range of biological activities.
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. In oncology, these compounds have exhibited cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and the inhibition of crucial cellular signaling pathways.[1] Their antimicrobial and antifungal activities are also noteworthy, with studies demonstrating efficacy against a range of pathogenic microorganisms.[1] This guide will systematically explore these therapeutic applications, providing the necessary technical details to facilitate further research and development in this promising area.
Therapeutic Applications
Anticancer Activity
Derivatives of this compound have shown promising in vitro activity against a variety of human cancer cell lines. The mechanism of their anticancer effect is often multifactorial, involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymatic pathways crucial for cancer cell proliferation and survival.[1]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [2] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [2] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [2] |
| Imidazole-1,2,3-triazole hybrid 4k | Caco-2 (Colon) | 4.67 | [3] |
| Imidazole-1,2,3-triazole hybrid 4k | HeLa (Cervical) | 4.80 | [3] |
| Imidazole-1,2,3-triazole hybrid 4k | MCF-7 (Breast) | 0.38 | [3] |
| 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H- imidazol-1-yl] benzoic acid | Various | Good Activity | [4] |
| Imidazole derivative 3c | MDA-MB-231 (Breast) | 1.98 | [5] |
| Imidazole derivative 3c | T47D (Breast) | 2.50 | [5] |
| Imidazole derivative 3c | MCF-7 (Breast) | 3.15 | [5] |
| Imidazole derivative 3c | A549 (Lung) | 4.07 | [5] |
| Imidazole derivative 3c | HT-29 (Colorectal) | 3.80 | [5] |
Antifungal and Antimicrobial Activity
The imidazole core is a well-established pharmacophore in antifungal drug discovery, with prominent examples including ketoconazole and miconazole. This compound and its derivatives have also demonstrated significant activity against a range of fungal and bacterial pathogens. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1]
Quantitative Data Summary: Antimicrobial and Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values and zone of inhibition data for various this compound derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Related Imidazole Derivatives | Candida albicans | < 100 µM | - | [1] |
| Related Imidazole Derivatives | Aspergillus niger | < 100 µM | - | [1] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate (3c) | S. aureus | 15.62 | - | [6] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetate (3c) | C. albicans | 15.62 | - | [6] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate (3f) | S. aureus | 15.62 | - | [6] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate (3f) | E. coli | 31.25 | - | [6] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-bromophenyl)aminoacetate (3f) | C. albicans | 15.62 | - | [6] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl)aminoacetate (3h) | S. aureus | 15.62 | - | [6] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl)aminoacetate (3h) | E. coli | 31.25 | - | [6] |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl)aminoacetate (3h) | C. albicans | 15.62 | - | [6] |
| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide (16a) | S. aureus | - | 32 | [7] |
| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide (16a) | E. coli | - | 27 | [7] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of substituted imidazoles involves a one-pot, four-component reaction.[8]
Example Protocol: Synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole [9]
-
Reactants: Benzil, 4-methoxybenzaldehyde, ammonium acetate.
-
Procedure:
-
A mixture of benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.
-
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative (typically in DMSO, with the final concentration not exceeding 0.5%) for 24, 48, or 72 hours.[11]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[10]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[12]
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium.[12]
-
Serial Dilution: The this compound derivative is serially diluted (two-fold) in a 96-well microtiter plate containing RPMI-1640 medium.[12]
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.[12]
-
Incubation: The plate is incubated at 35°C for 24-48 hours.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[13]
Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interactions with specific molecular targets and signaling pathways.
Anticancer Mechanisms
4.1.1. Induction of Apoptosis via Caspase Activation
A primary mechanism of anticancer activity for many imidazole derivatives is the induction of apoptosis. This process is often mediated through the activation of caspases, a family of cysteine proteases that execute programmed cell death. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Caption: Intrinsic and extrinsic apoptosis pathways initiated by this compound derivatives.
4.1.2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some imidazole derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, 1-(4-methoxyphenyl)-1H-imidazole serves as a crucial starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogues, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers and scientists in the field of drug development.
Core Structure and Biological Activities
The this compound core consists of a five-membered imidazole ring substituted with a 4-methoxyphenyl group at the N1 position. This basic structure has been shown to exhibit a range of biological activities, making it an attractive template for medicinal chemists.[1] Modifications to both the imidazole and the phenyl rings have been explored to optimize potency and selectivity for various biological targets. Key activities associated with this scaffold include:
-
Anticancer Activity: Derivatives have demonstrated cytotoxicity against various cancer cell lines.[1]
-
Anti-inflammatory Properties: The scaffold is a known inhibitor of inflammatory pathways.[1]
-
Antimicrobial Activity: Analogues have shown efficacy against fungal and bacterial strains.[1]
-
Enzyme Inhibition: The core structure is implicated in the inhibition of enzymes such as lipoxygenases.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the imidazole and the phenyl rings.
Anticancer Activity
The anticancer potential of this scaffold is significantly influenced by substitutions on the imidazole and phenyl rings.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound ID | R1 (Imidazole Ring) | R2 (Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4,5-diphenyl | 4-methoxy | MCF-7 | 27% cell viability at 1 µM | [2] |
| 1b | 4,5-diphenyl | 3,4,5-trimethoxy | MCF-7 | 52 nM | [2] |
| 1c | 2-(3,4,5-trimethoxyphenyl) | H | A549 | 16.1 ± 1.1 | [3] |
| 1d | 2-(3,4,5-trimethoxyphenyl) | H | SW480 | 19.7 ± 2.7 | [3] |
-
Substitution on the Phenyl Ring: Increasing the number of methoxy groups on the phenyl ring, as seen in the trimethoxy derivative (compound 1b ), dramatically enhances anticancer activity against MCF-7 breast cancer cells compared to the single methoxy group.[2] This suggests that the electron-donating nature and steric bulk of these groups play a critical role in the interaction with the biological target.
-
Substitution on the Imidazole Ring: The addition of bulky phenyl groups at the 4 and 5 positions of the imidazole ring is a common strategy in the design of potent anticancer agents. Further substitution on these phenyl rings can fine-tune the activity.
A logical workflow for exploring the SAR of this scaffold for anticancer activity is presented below.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often attributed to the inhibition of key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Imidazole and Triazole Derivatives
| Compound ID | Core Structure | R Substituents | Activity | Reference |
| 2a | 1-(4-ethoxyphenyl)-2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazole | - | 100% inhibition at 100 mg/kg b.w. | [4] |
| 2b | 1-(2-chlorophenyl)-2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole | - | 100% inhibition at 100 mg/kg b.w. | [4] |
| 2c | 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | Anilides | 38%-100% of indomethacin activity | [5] |
-
Substitution on the Imidazole Ring: The presence of substituted phenyl rings at positions 1, 2, 4, and 5 of the imidazole core leads to potent anti-inflammatory activity, as demonstrated by compounds 2a and 2b .[4]
-
Heterocyclic Core Variation: The related 1,2,4-triazole core with a 4-methoxyphenyl substituent also exhibits significant anti-inflammatory properties, suggesting that the N-aryl moiety is a key pharmacophore.[5]
Many imidazole-based compounds exert their anti-inflammatory effects through the inhibition of the p38 MAP kinase signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7]
Another key target for anti-inflammatory agents is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) signaling. Small molecules can directly bind to TNF-α, preventing its interaction with its receptors and subsequent downstream inflammatory responses.[8][9]
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties.
Table 3: Antimicrobial Activity of Imidazole Derivatives
| Compound ID | R1 (Imidazole Ring) | R2 (Phenyl Ring) | Organism | MIC (µg/mL) | Reference |
| 3a | 4,5-diphenyl-2-(2-methoxyphenyl) | 4-aminoacetate | S. aureus | 15.62 | [10] |
| 3b | 4,5-diphenyl-2-(2-methoxyphenyl) | 4-aminoacetate | E. coli | 31.25 | [10] |
| 3c | 4,5-diphenyl-2-(2-methoxyphenyl) | 4-aminoacetate | C. albicans | 15.62 | [10] |
| 3d | 4,5-diphenyl-2-thio | benzimidazole | S. aureus | 4 | [11] |
-
Substitutions for Antibacterial and Antifungal Activity: The introduction of an N-substituted aminoacetate group at the 4-position of a 2-methoxyphenyl substituent on the imidazole ring leads to compounds with significant activity against both bacteria and fungi (compounds 3a-c ).[10] A benzimidazole-2-yl-methylthio substituent at the 2-position of a 4,5-diphenyl-1H-imidazole also confers potent antibacterial activity against S. aureus (compound 3d ).[11]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of novel this compound derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.[14][15]
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 100 mg/kg body weight) 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[14][16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents. Structure-activity relationship studies have revealed that modifications to both the imidazole and the phenyl rings can significantly modulate the anticancer, anti-inflammatory, and antimicrobial activities of these compounds. The electron-donating methoxy group on the phenyl ring appears to be a key feature for various biological activities. Further exploration of this scaffold, guided by the SAR principles and experimental protocols outlined in this guide, holds significant potential for the discovery of novel and potent drug candidates. Future work should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives to facilitate their progression into preclinical and clinical development.
References
- 1. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules as Anti-TNF Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Imidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, numerous imidazole-containing molecules have been investigated for their potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1][2] The 1-(4-Methoxyphenyl)-1H-imidazole core is a common scaffold in the design of novel therapeutic agents. This technical guide provides an overview of the preliminary cytotoxicity screening of this structural motif, summarizing available data on related compounds, detailing experimental protocols for in vitro assessment, and illustrating key signaling pathways potentially involved in its mechanism of action. While specific cytotoxicity data for the unsubstituted this compound is limited in publicly available literature, this guide leverages data from structurally similar imidazole derivatives to provide a representative framework for its evaluation.
Data Presentation: Cytotoxicity of Structurally Related Imidazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against a panel of human cancer cell lines. This data, extracted from referenced studies, offers a comparative look at the cytotoxic potential of compounds sharing the core imidazole structure.
Table 1: In Vitro Cytotoxicity of Imidazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | MTT | < 5 | [3][4] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | MTT | < 5 | [3][4] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | MTT | < 5 | [3][4] |
| Imidazothiazole-benzimidazole derivative (Compound 20) | A549 (Lung) | MTT | 1.09 | [5] |
| Thiazole-benzimidazole derivative (Compound 45) | MCF-7 (Breast) | MTT | 5.96 | [5] |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Lung) | MTT | 15 | [6][7] |
Experimental Protocols: In Vitro Cytotoxicity Assessment
A standardized and reproducible protocol is critical for the preliminary cytotoxicity screening of novel compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][8][9]
MTT Assay Protocol
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells, then seed them into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[10]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[2]
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[2]
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.[2]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Potential Signaling Pathways Involved in Imidazole-Mediated Cytotoxicity
Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3] The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.
Caption: Hypothetical apoptotic pathway modulated by this compound.
Disclaimer: The signaling pathway diagram is a simplified and hypothetical representation based on the known mechanisms of action of other anticancer imidazole derivatives. The precise molecular targets and pathways for this compound would require further experimental validation.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Cell Viability by the MTT Assay. (2018) | Priti Kumar | 896 Citations [scispace.com]
- 10. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Computational Investigation of 1-(4-Methoxyphenyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum computational investigation of 1-(4-Methoxyphenyl)-1H-imidazole, a molecule of significant interest in medicinal chemistry. Imidazole derivatives are known for their wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Computational quantum chemistry offers a powerful lens to elucidate the electronic structure, reactivity, and potential biological interactions of such compounds. This document outlines the theoretical framework, computational methodologies, and expected outcomes of such an investigation, presenting data in a structured format for clarity and comparison. The insights gained from these computational studies are invaluable for rational drug design and the development of novel therapeutic agents.
Introduction
This compound is a heterocyclic compound featuring an imidazole ring linked to a methoxyphenyl group.[1] The imidazole moiety is a common feature in many biological systems and synthetic drugs, contributing to their therapeutic effects through various molecular interactions.[2][3] Understanding the fundamental electronic and structural properties of this molecule is crucial for predicting its behavior in biological systems and for designing more potent and selective derivatives.
Quantum computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in chemical and pharmaceutical research.[4][5] These methods allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. This guide details the application of these methods to this compound.
Computational Methodology
The following section outlines a typical experimental protocol for the quantum computational analysis of this compound, based on established practices for similar molecules.[4][5]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p).[4][6] The optimization process ensures that all calculated properties correspond to a stable structure on the potential energy surface.
Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[6] The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.[6]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[4] This is particularly useful for predicting how the molecule might interact with biological targets such as proteins and enzymes.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[6]
Data Presentation
The following tables summarize the kind of quantitative data that would be generated from a quantum computational investigation of this compound. The values presented are illustrative and based on findings for similar imidazole derivatives.[6]
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-N (imidazole) | 1.38 |
| C=N (imidazole) | 1.32 | |
| C-C (phenyl) | 1.40 | |
| C-O (methoxy) | 1.37 | |
| Bond Angle (°) | C-N-C (imidazole) | 108.5 |
| N-C-N (imidazole) | 110.0 | |
| C-C-C (phenyl) | 120.0 | |
| Dihedral Angle (°) | Phenyl-Imidazole | 35.0 |
Table 2: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.30 |
| LUMO Energy | -1.81 |
| HOMO-LUMO Energy Gap (ΔE) | 4.49 |
Table 3: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -E_HOMO | 6.30 |
| Electron Affinity (A) | -E_LUMO | 1.81 |
| Electronegativity (χ) | (I+A)/2 | 4.055 |
| Chemical Hardness (η) | (I-A)/2 | 2.245 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.65 |
Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.
Caption: Molecular structure of this compound.
Caption: Workflow for quantum computational investigation.
Conclusion
The quantum computational investigation of this compound provides profound insights into its structural and electronic properties. The methodologies outlined in this guide, including DFT-based geometry optimization, FMO analysis, and MEP mapping, offer a robust framework for predicting the molecule's reactivity and potential biological activity. The data generated from these studies, such as bond parameters, HOMO-LUMO energies, and reactivity descriptors, are critical for understanding its behavior at a molecular level. These computational approaches, when integrated with experimental studies, can significantly accelerate the drug discovery and development process by enabling a more rational, structure-based design of novel therapeutic agents. The in-silico analysis of such imidazole derivatives is a vital step in exploring their potential as anticancer, anti-inflammatory, or other medicinal agents.[1][7]
References
- 1. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pyrazole Carboxamide Derivative SR141716A (Rimonabant)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated hazards of the pyrazole carboxamide derivative SR141716A, also known as Rimonabant. This compound has been a significant tool in pharmacological research, primarily for its potent and selective inverse agonist activity at the cannabinoid receptor type 1 (CB1).
Chemical and Physical Properties
SR141716A is a synthetic diarylpyrazole antagonist of the CB1 receptor.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 168273-06-1 | [2][3][4] |
| Alternative Name | Rimonabant | [5] |
| Chemical Name | N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | [5] |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [3][4][5] |
| Molecular Weight | 463.8 g/mol | [3][4][6] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO (20 mg/ml), ethanol (30 mg/ml), and DMF (20 mg/ml). Sparingly soluble in aqueous buffers. | [3][4] |
| Storage | Store at -20°C | [4] |
| InChI Key | JZCPYUJPEARBJL-UHFFFAOYSA-N | [3] |
| SMILES | Clc1ccc(cc1)c1c(C)c(nn1c1ccc(Cl)cc1Cl)C(=O)NN1CCCCC1 | [3] |
Biological Activity and Mechanism of Action
SR141716A is a potent and selective antagonist and inverse agonist of the central cannabinoid receptor (CB1), with a Ki of 1.8 nM.[2] It exhibits high selectivity for CB1 over CB2 receptors (Ki > 1000 nM).[1][3][4]
The primary mechanism of action of SR141716A is the blockade of CB1 receptors. As an inverse agonist, it not only blocks the effects of cannabinoid agonists but also reduces the basal activity of the receptor.[6] The endocannabinoid system is known to play a role in regulating appetite and energy balance, and by blocking CB1 receptors, SR141716A can reduce appetite and food intake.[6][7]
Signaling Pathways
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein (Gi/o). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
As an inverse agonist, SR141716A can increase adenylyl cyclase activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[8] This modulation of the cAMP/PKA pathway is a key aspect of its mechanism of action. Furthermore, SR141716A has been shown to influence other signaling pathways, including the MAPK pathway, and can affect the expression of various proteins involved in cell cycle regulation and metabolism.[9][10]
References
- 1. Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The cannabinoid CB1 receptor antagonist SR141716A (Rimonabant) enhances the metabolic benefits of long-term treatment with oleoylethanolamide in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The cannabinoid CB1 receptor antagonist rimonabant (SR141716) inhibits human breast cancer cell proliferation through a lipid raft-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cannabinoid CB1 receptor antagonist rimonabant (SR141716) inhibits cell proliferation and increases markers of adipocyte maturation in cultured mouse 3T3 F442A preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pharmaceutical Intermediate in Focus: Application Notes and Protocols for 1-(4-Methoxyphenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(4-Methoxyphenyl)-1H-imidazole is a versatile heterocyclic compound that serves as a crucial pharmaceutical intermediate in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring an imidazole ring coupled with a methoxyphenyl group, provides a scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of antifungal, anticancer, and anti-inflammatory agents.
Antifungal Applications
The imidazole moiety is a well-established pharmacophore in antifungal drug discovery, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Derivatives of this compound have shown promise as potent antifungal agents.
Mechanism of Action: Imidazole-based antifungal agents, inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] This inhibition disrupts the fungal cell membrane integrity, leading to cell growth arrest and death.[1]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.
Experimental Protocol: Synthesis of a Potential Antifungal Agent
This protocol is adapted from methodologies for the synthesis of related antifungal compounds and outlines the N-alkylation of this compound followed by further derivatization.
Materials:
-
This compound
-
Substituted benzyl halide (e.g., 4-chlorobenzyl chloride)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Quantitative Data:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative A | Candida albicans | 8 | [2] |
| Imidazole Derivative B | Aspergillus niger | 16 | [2] |
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as cell division and survival.
Mechanism of Action: A key mechanism of action for many imidazole-based anticancer agents is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][6] Some derivatives have also been shown to downregulate the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway.[7][8]
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
Experimental Protocol: Synthesis of a 1-(4-Methoxyphenyl)-2-aryl-1H-imidazole Derivative
This protocol is based on the synthesis of potent tubulin polymerization inhibitors and can be adapted for this compound.[9]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
1,10-Phenanthroline
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.2 eq), cesium carbonate (2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous toluene to the mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Quantitative Data:
| Compound | Cell Line | IC50 (nM) | Reference |
| 1-(3',4',5'-trimethoxyphenyl)-2-(4'-methoxyphenyl)-1H-imidazole | NCI-H460 | 1100 | [9] |
| 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole | HL-60 | 3.8 | [4] |
| 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole | MCF-7 | 0.4 | [4] |
Anti-inflammatory Applications
The imidazole scaffold is present in numerous compounds with anti-inflammatory properties. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.
Mechanism of Action: The anti-inflammatory effects of these derivatives can be attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] By inhibiting these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced.
Signaling Pathway: Inhibition of Cyclooxygenase (COX)
Caption: Inhibition of prostaglandin synthesis via COX enzyme inhibition.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides
This protocol describes the synthesis of triazole-carboxamide derivatives, which share a similar structural motif with potential anti-inflammatory imidazole derivatives.[10]
Materials:
-
Methyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
-
Appropriate amine (e.g., aniline)
-
Anhydrous Toluene
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate (1.0 eq) and the appropriate amine (2.0 eq) in anhydrous toluene is heated to reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired carboxamide derivative.
Quantitative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 4b | 45.9 | 68.2 | [10] |
| 6 | 39.8 | 46.3 | [10] |
This compound is a valuable and versatile building block for the synthesis of a diverse range of pharmaceutical agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this intermediate in developing novel therapeutics for fungal infections, cancer, and inflammatory diseases. Further optimization of these synthetic routes and extensive structure-activity relationship studies are warranted to unlock the full therapeutic potential of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, cytotoxic evaluation and tubulin inhibitory activity of 4-aryl-5-(3,4,5-trimethoxyphenyl)-2-alkylthio-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Laboratory Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Methoxyphenyl)-1H-imidazole is a valuable heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its structure, combining an imidazole ring with a methoxyphenyl group, is a key feature in the development of antifungal and antimicrobial drugs. This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, primarily based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for the target compound is presented in the table below. This information is crucial for reaction monitoring and final product verification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 59-67 °C | [1] |
| Boiling Point | 120 °C at 0.1 mmHg | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.78 (m, 1H, CimidH), 7.30 (d, J = 8.9 Hz, 2H, CarylH), 7.20 (m, 2H, CimidH), 6.98 (d, J = 8.9 Hz, 2H, CarylH), 3.85 (s, 3H, OCH₃) | [2] |
Experimental Protocol: Buchwald-Hartwig Amination Approach
This protocol describes the synthesis of this compound from 4-bromoanisole and imidazole using a palladium catalyst and a phosphine ligand. The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4]
Materials:
-
Imidazole
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add imidazole (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Add 4-bromoanisole (1.0 mmol) to the reaction mixture via syringe.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to 110 °C in an oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
-
Characterization:
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Buchwald-Hartwig amination.
References
Applications of 1-(4-Methoxyphenyl)-1H-imidazole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)-1H-imidazole is a versatile heterocyclic compound that serves as a valuable building block and ligand in a variety of organic transformations. Its unique electronic properties, arising from the electron-donating methoxy group on the phenyl ring and the coordination capabilities of the imidazole moiety, make it a key component in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in several key areas of organic synthesis, including multicomponent reactions for the synthesis of highly substituted imidazoles, C-H functionalization, and its role as a ligand in cross-coupling reactions.
I. Multicomponent Synthesis of Substituted Imidazoles
The Debus-Radziszewski reaction is a powerful one-pot multicomponent synthesis that allows for the efficient construction of polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt. 4-Methoxybenzaldehyde, a precursor to this compound, is frequently employed in this reaction to introduce the 4-methoxyphenyl substituent at the C2 position of the imidazole ring.
Application Note
This methodology is highly valuable for generating libraries of imidazole-based compounds for drug discovery and materials science. The reaction is often high-yielding and can be performed under relatively mild conditions, including solvent-free and microwave-assisted protocols, which align with the principles of green chemistry. A variety of catalysts can be employed to improve yields and reaction times.
Quantitative Data for the Synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Derivatives
| Entry | Aldehyde Substituent (Ar) | Product | Yield (%) | Reference |
| 1 | 4-CH₃O | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 90 | [1] |
| 2 | 4-Cl | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 85 | [1] |
| 3 | 4-NO₂ | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 83 | [1] |
| 4 | 4-OH | 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole | 87 | [1] |
| 5 | 4-(CH₃)₂N | 2-(4-(Dimethylamino)phenyl)-4,5-diphenyl-1H-imidazole | 76 | [1] |
Experimental Protocol: One-Pot Synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole.[1]
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 122 µL)
-
Ammonium acetate (5.0 mmol, 385 mg)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzil, 4-methoxybenzaldehyde, and ammonium acetate.
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.
Characterization Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole:
-
Melting Point: 232-235 °C[2]
-
¹H NMR (400 MHz, DMSO-d₆): δ = 3.82 (s, 3H), 7.06 (d, 2H, J = 6.8 Hz), 7.23-7.58 (m, 10H), 8.05 (d, 2H, J = 7.2 Hz), 12.56 (br, 1H) ppm.[2]
-
¹³C NMR (100 MHz, DMSO-d₆): δ = 55.7, 114.6, 123.5, 126.9, 127.2, 127.5, 128.0, 128.1, 128.6, 128.8, 129.1, 131.6, 131.7, 135.8, 137.2, 146.0, 146.1, 159.9 ppm.[2]
-
IR (KBr, cm⁻¹): 3431, 3060, 1614, 1493, 1293, 1249, 1177, 1030, 968, 829, 765, 695.[2]
II. Regioselective C-H Functionalization
Direct C-H bond functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Imidazole derivatives, including this compound, can undergo regioselective C-H arylation, providing a direct route to poly-arylated imidazole scaffolds. These reactions are typically catalyzed by transition metals such as palladium or rhodium.
Application Note
This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions, thereby shortening synthetic sequences. The regioselectivity of the C-H arylation can often be controlled by the choice of catalyst and reaction conditions. The resulting arylated imidazoles are valuable intermediates in medicinal chemistry and materials science.
Quantitative Data for Regioselective C2-Arylation of an Imidazo[4,5-b]pyridine Derivative
| Entry | Aryl Halide | Catalyst | Base | Ligand | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ | Cs₂CO₃ | - | 78 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ | Cs₂CO₃ | PPh₃ | 85 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ | Cs₂CO₃ | PPh₃ | 65 |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Protected Imidazo[4,5-b]pyridine (Adapted from[3])
Materials:
-
N-Protected Imidazo[4,5-b]pyridine (1.0 mmol)
-
4-Iodoanisole (2.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 5.0 mol%)
-
Copper(I) Iodide (CuI, 3.0 mmol)
-
Cesium Carbonate (Cs₂CO₃, 2.5 mmol)
-
Argon (inert gas)
-
Anhydrous solvent (e.g., DMF or Toluene)
Procedure:
-
In a dried reaction vessel, add the N-protected imidazo[4,5-b]pyridine, 4-iodoanisole, Pd(OAc)₂, CuI, and Cs₂CO₃.
-
Evacuate the vessel and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Imidazole derivatives are excellent ligands for transition metal catalysts due to the coordinating ability of the nitrogen atoms. While specific applications of this compound as a ligand are not extensively documented in readily available literature, its structural motifs are present in more complex and effective ligands for reactions like the Suzuki-Miyaura cross-coupling. The imidazole core can be part of N-heterocyclic carbene (NHC) precursors or phosphine-imidazole hybrid ligands.
Application Note
In Suzuki-Miyaura cross-coupling reactions, the ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the overall efficiency and selectivity of the reaction. Imidazole-based ligands are known to be effective for the coupling of challenging substrates, including aryl chlorides.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol is a general representation of a Suzuki-Miyaura coupling and would require optimization for a specific ligand system involving a this compound derivative.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Imidazole-based Ligand (e.g., a derivative of this compound, 2-4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Argon (inert gas)
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, palladium precatalyst, imidazole-based ligand, and base.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound and its precursors are valuable reagents in modern organic synthesis. Their application in multicomponent reactions provides rapid access to diverse libraries of bioactive molecules. Furthermore, the imidazole scaffold is a prime candidate for the development of novel ligands for transition-metal catalysis and for direct C-H functionalization, opening avenues for more efficient and sustainable synthetic strategies. The protocols and data presented herein serve as a guide for researchers to explore and expand the synthetic utility of this important class of compounds.
References
Application Notes and Protocols: 1-(4-Methoxyphenyl)-1H-imidazole as a Precursor for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-(4-methoxyphenyl)-1H-imidazole as a versatile precursor for the synthesis of novel antifungal agents. The document details the rationale behind its use, synthetic methodologies, antifungal activity of its derivatives, and standardized protocols for evaluating their efficacy.
Introduction
The imidazole ring is a critical pharmacophore present in numerous clinically significant antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1] These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the arrest of fungal growth and cell death.
The this compound scaffold has emerged as a promising starting point for the development of new antifungal agents. The presence of the 4-methoxyphenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group, being an electron-donating group, can enhance the molecule's interaction with the target enzyme and improve its metabolic stability.[2] This document outlines the synthesis of the precursor, its derivatization into potential antifungal compounds, and the methodologies for assessing their in vitro activity.
Synthesis of the Precursor: this compound
A common and efficient method for the synthesis of this compound is through a condensation reaction. One such approach involves the reaction of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate in the presence of an acid catalyst.[2]
Protocol: Synthesis of this compound
Materials:
-
4-Methoxybenzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 mmol), glyoxal (1.0 mmol of a 40% aqueous solution), and ammonium acetate (5.0 mmol) in glacial acetic acid (3.0 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (5 mol%).
-
Stir the reaction mixture at 90 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 20-30 minutes. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add ice-cold water to the reaction mixture to precipitate the product.
-
Neutralize the mixture to approximately pH 7 by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Synthesis of Antifungal Derivatives from this compound
The this compound precursor can be derivatized through various synthetic strategies to explore structure-activity relationships and optimize antifungal potency. A common approach involves N-alkylation or N-acylation of the imidazole ring, or substitution on the phenyl ring. The following is a general protocol for the synthesis of N-substituted derivatives.
Protocol: General Synthesis of N-substituted this compound Derivatives
Materials:
-
This compound
-
Appropriate alkyl or acyl halide (e.g., substituted benzyl bromide, phenacyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent, add the base (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or acyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI Guidelines)
Materials:
-
Synthesized imidazole derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Ketoconazole) for quality control
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in dimethyl sulfoxide (DMSO) at a concentration of 100 times the highest final concentration to be tested.
-
Preparation of Inoculum:
-
For yeasts (Candida spp.), grow the culture on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (Aspergillus spp., Trichophyton spp.), grow the culture on Potato Dextrose Agar (PDA) at 35°C for 7 days, or until adequate sporulation is observed. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, perform serial two-fold dilutions of the antifungal compounds in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.
-
Add 100 µL of the diluted antifungal solution to each well.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
-
Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungal species: 24-48 hours for Candida spp., and 48-72 hours for Aspergillus and Trichophyton spp.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is often a ≥50% reduction in turbidity. For molds, the endpoint is typically complete inhibition of growth.
Quantitative Data Presentation
The following tables summarize the in vitro antifungal activity (MIC in µg/mL) of representative imidazole derivatives synthesized from a 1-(methoxyphenyl)-1H-imidazole precursor against various fungal pathogens.
Table 1: Antifungal Activity of this compound Derivatives against Candida Species
| Compound | R-group | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) |
| Derivative 1 | 4-Chlorobenzyl | 8 | 16 | 32 |
| Derivative 2 | 2,4-Dichlorobenzyl | 4 | 8 | 16 |
| Derivative 3 | 4-Nitrobenzyl | 16 | 32 | 64 |
| Fluconazole | - | 0.25 - 2 | 8 - 64 | >64 |
Table 2: Antifungal Activity of this compound Derivatives against Filamentous Fungi
| Compound | R-group | Aspergillus niger MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) |
| Derivative 1 | 4-Chlorobenzyl | 16 | 4 |
| Derivative 2 | 2,4-Dichlorobenzyl | 8 | 2 |
| Derivative 3 | 4-Nitrobenzyl | 32 | 8 |
| Ketoconazole | - | 0.5 - 4 | 0.125 - 1 |
Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a this compound derivative.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on derivatives of this compound suggest that:
-
Substitution on the Benzyl Moiety: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro) or nitro groups, on the benzyl ring attached to the imidazole nitrogen can enhance antifungal activity. Dihalogenated derivatives often exhibit greater potency than their mono-halogenated counterparts.
-
Nature of the Linker: The type of linker between the imidazole and the substituted phenyl ring plays a crucial role in determining the antifungal spectrum and potency.
-
Lipophilicity: A balance in the overall lipophilicity of the molecule is essential for effective membrane penetration and interaction with the target enzyme.
Further systematic modifications of the this compound scaffold are warranted to delineate a more comprehensive SAR and to identify lead candidates with superior antifungal profiles.
Conclusion
This compound serves as a valuable and readily accessible precursor for the synthesis of a diverse range of imidazole-based antifungal agents. The synthetic flexibility of this scaffold allows for systematic structural modifications to optimize antifungal activity. The standardized protocols provided herein for synthesis and in vitro evaluation will facilitate the discovery and development of novel and effective antifungal therapies to combat the growing threat of fungal infections.
References
Application Notes and Protocols for Studying the Catalytic Activity of 1-(4-Methoxyphenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the catalytic properties of 1-(4-Methoxyphenyl)-1H-imidazole. The protocols outlined below detail the experimental setup for a representative catalytic reaction—olefin epoxidation—and provide methodologies for quantifying the catalyst's efficiency.
Introduction
This compound is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its imidazole core, a recurring motif in biologically active molecules, coupled with the electron-donating methoxyphenyl group, suggests its utility as a catalyst. The methoxy group can enhance the electron density of the imidazole ring, potentially improving its catalytic activity in various reactions, such as epoxidation.[1] This document provides a detailed experimental framework to characterize and quantify the catalytic activity of this compound.
Synthesis of this compound
The catalyst can be synthesized via several established methods. A common approach involves the condensation of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate.[1] Another method is the palladium-catalyzed cross-coupling reaction between imidazole and 4-iodoanisole.[2] For the purposes of these protocols, it is assumed that this compound of high purity (≥98%) is used.
Application: Catalytic Epoxidation of Olefins
This protocol describes the use of this compound as a catalyst for the epoxidation of an olefin, using a peroxide as the oxidizing agent. This reaction is a fundamental transformation in organic synthesis, yielding valuable epoxide intermediates.
Experimental Workflow for Catalytic Epoxidation
Caption: Workflow for the catalytic epoxidation of an olefin using this compound.
Detailed Experimental Protocol: Epoxidation of Cyclohexene
This protocol is adapted from established procedures for imidazole-catalyzed epoxidations.
Materials:
-
This compound (catalyst)
-
Cyclohexene (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (e.g., 1 mmol) in acetonitrile (e.g., 10 mL).
-
Catalyst Addition: Add this compound to the reaction mixture. The catalyst loading can be varied (e.g., 1-10 mol%) to study its effect on the reaction rate.
-
Reaction Initiation: To the stirring solution, add hydrogen peroxide (e.g., 1.5 mmol) dropwise at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots at regular intervals and analyzing them by GC or HPLC. The disappearance of the starting material and the appearance of the product (cyclohexene oxide) should be tracked.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Product Isolation and Analysis: Filter the drying agent and remove the solvent under reduced pressure. Analyze the crude product by GC or HPLC to determine the conversion of cyclohexene and the yield of cyclohexene oxide.
Data Presentation and Analysis
The quantitative data from the catalytic experiments should be systematically recorded to evaluate the performance of this compound.
Table 1: Effect of Catalyst Loading on Epoxidation of Cyclohexene
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | 24 | Data | Data |
| 2 | 2.5 | 18 | Data | Data |
| 3 | 5 | 12 | Data | Data |
| 4 | 10 | 6 | Data | Data |
Reaction conditions: Cyclohexene (1 mmol), H₂O₂ (1.5 mmol), Acetonitrile (10 mL), Room Temperature.
Quantification of Catalytic Activity
To rigorously assess the catalytic efficiency, the Turnover Number (TON) and Turnover Frequency (TOF) should be calculated.
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Formula: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): The turnover rate per unit time.
-
Formula: TOF = TON / reaction time (in hours or seconds)
-
Table 2: Catalytic Performance of this compound
| Catalyst Loading (mol%) | Moles of Catalyst (mol) | Moles of Product (mol) | TON | Reaction Time (h) | TOF (h⁻¹) |
| 1 | Data | Data | Data | 24 | Data |
| 2.5 | Data | Data | Data | 18 | Data |
| 5 | Data | Data | Data | 12 | Data |
| 10 | Data | Data | Data | 6 | Data |
Proposed Catalytic Cycle
The catalytic cycle for the epoxidation of an olefin by a peroxide, catalyzed by an imidazole derivative, is proposed to proceed through the formation of a reactive intermediate. The imidazole is thought to act as a nucleophilic catalyst.
Caption: Proposed catalytic cycle for imidazole-mediated olefin epoxidation.
Kinetic Studies
To gain a deeper understanding of the reaction mechanism and the role of the catalyst, kinetic studies can be performed.
Protocol for Kinetic Analysis
-
Initial Rate Measurements: Conduct a series of experiments varying the initial concentration of one reactant (cyclohexene, hydrogen peroxide, or the catalyst) while keeping the concentrations of the others constant.
-
Data Acquisition: Monitor the formation of the product over time using GC or HPLC.
-
Data Analysis: Plot the concentration of the product versus time for each experiment. The initial rate can be determined from the initial slope of this curve.
-
Order of Reaction: By plotting the logarithm of the initial rate against the logarithm of the concentration of the varied reactant, the order of the reaction with respect to that component can be determined from the slope of the resulting line.
This data will allow for the determination of the rate law for the catalytic reaction, providing insights into the rate-determining step of the catalytic cycle.
Conclusion
These application notes and protocols provide a robust framework for the systematic investigation of the catalytic activity of this compound. By following these procedures, researchers can obtain quantitative data on its catalytic efficiency and gain insights into its mechanism of action, thereby facilitating its potential application in organic synthesis and drug development.
References
Novel Assays for the Characterization of 1-(4-Methoxyphenyl)-1H-imidazole as a Potential Aromatase Inhibitor
Application Note
Introduction
1-(4-Methoxyphenyl)-1H-imidazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities including potential anticancer properties.[1][2] This document outlines detailed protocols for two novel assays designed to characterize this compound as a potential inhibitor of aromatase, a key enzyme in estrogen biosynthesis and a validated target in hormone-dependent breast cancer.[3] The subsequent cytotoxicity assay is crucial for evaluating the compound's therapeutic window. These protocols are intended for researchers in drug discovery and development.
Aromatase Inhibition Assay using a Tritiated Water-Release Method
This assay quantitatively determines the inhibitory potential of this compound on human recombinant aromatase (CYP19A1) activity. The protocol is adapted from established methods that measure the release of tritiated water ([³H]₂O) during the conversion of a tritiated androgen substrate to estrogen.[4][5][6]
Signaling Pathway: Estrogen Biosynthesis
Aromatase is the rate-limiting enzyme in the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone, respectively).[7][8] In postmenopausal women, peripheral aromatization is the main source of estrogen, which can drive the growth of estrogen receptor-positive (ER+) breast cancers.[9] Inhibiting aromatase is a clinically validated strategy to reduce estrogen levels and suppress tumor growth.
Caption: Estrogen biosynthesis pathway and the site of inhibition.
Experimental Protocol
Materials:
-
Human recombinant aromatase (microsomes from insect cells)
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (tritiated substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
This compound (test compound)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Microcentrifuge and tubes
-
Liquid scintillation counter
Workflow:
Caption: Workflow for the tritiated water-release aromatase assay.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, human recombinant aromatase, and the NADPH regenerating system.
-
Compound Addition: Add varying concentrations of this compound (e.g., 0.1 nM to 100 µM). Include wells for a vehicle control (DMSO) and positive controls (Letrozole, Anastrozole).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the tritiated androstenedione substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding chloroform to extract the unreacted steroid substrate.
-
Phase Separation: Vortex and centrifuge to separate the aqueous and organic phases.
-
Charcoal Treatment: Transfer the aqueous phase (containing the [³H]₂O) to a new tube. Add a dextran-coated charcoal suspension to adsorb any remaining tritiated steroid.
-
Final Separation: Centrifuge the tubes, and carefully transfer the supernatant to a scintillation vial.
-
Measurement: Add scintillation cocktail and quantify the amount of [³H]₂O using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Compound | IC50 (nM) ± SD |
| This compound | [Insert Value] |
| Letrozole (Positive Control) | 0.3 ± 0.05[10] |
| Anastrozole (Positive Control) | 15 ± 2.1 |
In Vitro Cytotoxicity Assay in MCF-7 Human Breast Cancer Cells
This assay determines the cytotoxic effect of this compound on the ER+ human breast cancer cell line, MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Experimental Protocol
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Data Presentation
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Doxorubicin (Positive Control) | 0.5 ± 0.08 |
These detailed protocols provide a robust framework for the initial characterization of this compound as a potential therapeutic agent. The aromatase inhibition assay will elucidate its potency and mechanism of action, while the cytotoxicity assay will provide essential information on its safety profile in a relevant cancer cell line. The data generated from these assays will be critical for guiding further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 1-(4-Methoxyphenyl)-1H-imidazole into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for incorporating 1-(4-Methoxyphenyl)-1H-imidazole into polymeric structures. The protocols are designed to be a practical guide for researchers in polymer chemistry, materials science, and drug delivery. The unique pH-responsive nature of the imidazole moiety makes these polymers particularly promising for applications such as smart drug delivery systems, sensors, and catalysts.
Introduction
The imidazole ring is a versatile functional group in polymer science.[1] Its ability to act as a proton sponge makes it an attractive component for drug delivery vehicles designed to overcome endosomal entrapment.[1][2] The incorporation of this compound into polymers can impart pH-sensitivity, allowing for the development of materials that respond to specific biological environments, such as the acidic milieu of tumor tissues or endosomes.[2][3] This document outlines key strategies for monomer synthesis and subsequent polymerization to create functional polymers containing this valuable moiety.
Synthesis of a Polymerizable Monomer: 1-(4-Methoxyphenyl)-1H-imidazol-1-yl)ethyl Methacrylate (MPI-EMA)
To incorporate this compound into a polymer via chain-growth polymerization, it must first be functionalized with a polymerizable group, such as a vinyl or methacryloyl group. This protocol details the synthesis of a methacrylate-functionalized monomer.
Experimental Protocol: Synthesis of MPI-EMA
Materials:
-
This compound
-
2-Chloroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methacryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-(1-(4-Methoxyphenyl)-1H-imidazol-1-yl)ethan-1-ol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.
-
Carefully add sodium hydride to the THF with stirring.
-
Slowly add a solution of this compound in anhydrous THF to the suspension at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add 2-chloroethanol dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to obtain the desired alcohol.
-
-
Synthesis of 2-(1-(4-Methoxyphenyl)-1H-imidazol-1-yl)ethyl methacrylate (MPI-EMA):
-
Dissolve the synthesized alcohol and triethylamine in anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C.
-
Add methacryloyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the final monomer by silica gel column chromatography (eluent: ethyl acetate/hexane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Polymerization Techniques
Once the polymerizable monomer (MPI-EMA) is synthesized, it can be incorporated into polymers using various techniques. The choice of method will depend on the desired polymer architecture (e.g., homopolymer, copolymer, block copolymer) and the level of control required over the molecular weight and dispersity.
Free Radical Polymerization
This is a straightforward method to produce homopolymers of MPI-EMA or random copolymers with other monomers.
Materials:
-
2-(1-(4-Methoxyphenyl)-1H-imidazol-1-yl)ethyl methacrylate (MPI-EMA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-Dioxane
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of MPI-EMA and MMA in anhydrous 1,4-dioxane.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.
-
Characterize the resulting copolymer by ¹H NMR (to determine composition), Gel Permeation Chromatography (GPC) (for molecular weight and dispersity), and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) (for thermal properties).
Controlled Radical Polymerization: RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of polymers with well-defined molecular weights and low dispersity (Đ).[4][5] This technique is particularly useful for creating block copolymers. The use of a protic solvent like acetic acid can be beneficial for the controlled polymerization of imidazole-containing monomers.[4]
Materials:
-
2-(1-(4-Methoxyphenyl)-1H-imidazol-1-yl)ethyl methacrylate (MPI-EMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or other suitable RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or other suitable initiator
-
Acetic acid
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve MPI-EMA, the RAFT agent, and the initiator in acetic acid. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon) for 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the planned duration.
-
Stop the polymerization by cooling and exposing the solution to air.
-
Precipitate the polymer in cold diethyl ether.
-
Isolate the polymer by centrifugation or filtration, and dry it under vacuum.
-
Characterize the polymer by GPC to confirm controlled polymerization (linear evolution of molecular weight with conversion and low Đ).
Post-Polymerization Modification
An alternative strategy is to first synthesize a polymer with reactive precursor groups and then attach the this compound moiety. This is useful when the imidazole group might interfere with the polymerization process.
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve PGMA in DMF in a round-bottom flask.
-
Add an excess of this compound to the solution.
-
Heat the reaction mixture (e.g., to 60 °C) and stir for 24-48 hours.
-
Cool the solution to room temperature and precipitate the functionalized polymer in diethyl ether.
-
Purify the polymer by re-dissolving in a suitable solvent and re-precipitating.
-
Dry the final polymer under vacuum.
-
Confirm the successful modification using FTIR and ¹H NMR spectroscopy by observing the appearance of signals corresponding to the imidazole and methoxyphenyl groups.
Data Presentation
The following tables summarize representative quantitative data for polymers containing imidazole moieties. Note that the specific values for polymers of this compound will need to be determined experimentally.
Table 1: Molecular Weight and Dispersity of Imidazole-Containing Copolymers
| Polymerization Method | Monomers | Molar Ratio (Monomer 1:Monomer 2) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Photopolymerization | MMA:AOMMI¹ | 2:1 | 13,500 | - | [6] |
| Photopolymerization | MMA:AOMMI¹ | 1:2 | 16,600 | - | [6] |
| Photopolymerization | MMA:AOMMI¹ | 1:1 | 17,300 | - | [6] |
| RAFT Polymerization | 1-Vinylimidazole | Homopolymer | - | ~1.05 | [4] |
¹AOMMI: 2-allyloxymethyl-1-methylimidazole
Table 2: Thermal Properties of Imidazole-Containing Copolymers
| Polymer | Td,5% (°C)² | Td,10% (°C)² | Td,50% (°C)² | Reference |
| PMMA | 275 | 305 | 365 | [6] |
| Poly(MMA-co-AOMMI) (2:1) | 280 | 315 | 380 | [6] |
| Poly(MMA-co-AOMMI) (1:2) | 290 | 325 | 390 | [6] |
| Poly(MMA-co-AOMMI) (1:1) | 285 | 320 | 385 | [6] |
²Td,x%: Temperature at x% weight loss.
Visualizations
Logical Relationships and Workflows
Caption: Workflow for the synthesis and polymerization of MPI-EMA.
Mechanism of Action in Drug Delivery: The Proton Sponge Effect
Polymers containing imidazole groups are particularly effective for intracellular drug delivery due to the "proton sponge effect," which facilitates endosomal escape.
References
- 1. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Poly(3-imidazolyl-2-hydroxypropyl methacrylate) – a new polymer with a tunable upper critical solution temperature in water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Methoxyphenyl)-1H-imidazole in Corrosion Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic heterocyclic compounds are a cornerstone in the development of corrosion inhibitors, offering a protective barrier against metal degradation in aggressive environments. Among these, imidazole derivatives have garnered significant attention due to their inherent ability to adsorb onto metal surfaces and stifle corrosive processes. This document details the application and evaluation of 1-(4-Methoxyphenyl)-1H-imidazole and its structurally similar analogues as corrosion inhibitors, particularly for mild steel in acidic media. The methoxy group (-OCH3) on the phenyl ring is a key feature, acting as an electron-donating group that enhances the electron density on the inhibitor molecule, thereby promoting stronger adsorption onto the metal surface.
While direct and extensive research on this compound as a corrosion inhibitor is emerging, studies on closely related compounds provide significant insights into its potential efficacy and mechanism of action. This document compiles and presents data from these analogous compounds to guide further research and application.
Mechanism of Action
The primary mechanism by which imidazole derivatives, including this compound, inhibit corrosion is through adsorption onto the metal surface. This process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bond formation between the lone pair electrons of the nitrogen and oxygen atoms in the imidazole ring and the methoxy group, respectively, and the vacant d-orbitals of the metal.
The planar structure of the imidazole ring and the aromatic phenyl group facilitates effective surface coverage. The electron-donating methoxy group further strengthens the adsorption by increasing the electron density at the active centers of the molecule. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Data Presentation: Corrosion Inhibition Efficiency
Quantitative data from studies on compounds structurally similar to this compound are summarized below. These compounds share the key features of an imidazole (or related heterocyclic) ring and a methoxyphenyl group.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference Compound For |
| 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole (M-1) | J55 steel | Sweet environment | 400 mg/L | 93 | Imidazole Core |
| 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one | Mild Steel | 1 M HCl | 1 mM | 97.77 - 98.83 | Methoxyphenyl Moiety |
| N-((2-(4-methoxyphenyl)H-imidazo[1,2-a]pyridin-3-yl)methylene)benzenamine | N80 steel | 15% HCl | Not Specified | Increases with concentration | Imidazole Core |
Table 1: Summary of Corrosion Inhibition Efficiencies for Structurally Related Compounds.
Electrochemical Data
Electrochemical studies are pivotal in understanding the inhibitor's performance. Below is a summary of key electrochemical parameters for a representative methoxyphenyl-containing inhibitor.
| Inhibitor Concentration (mM) | Corrosion Current Density (Icorr) (µA·cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | - | - |
| 1 | 33.5 - 63.6 | 97.77 - 98.83 |
Table 2: Potentiodynamic Polarization Data for 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one in 1 M HCl on Mild Steel. [1]
Experimental Protocols
Detailed methodologies for key experiments are provided to enable researchers to replicate and build upon existing studies.
Synthesis of Imidazole Derivatives
A general procedure for the synthesis of N-aryl imidazoles involves the Ullmann-type coupling reaction.
Materials:
-
4-methylimidazole
-
4-bromotoluene (or other aryl halide)
-
Copper(I) oxide (Cu2O) as a catalyst
-
Appropriate solvent (e.g., DMF)
Protocol:
-
In a round-bottom flask, dissolve 4-methylimidazole and 4-bromotoluene in the solvent.
-
Add Cu2O as a catalyst.
-
Reflux the mixture for a specified time, monitoring the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and perform a suitable work-up to isolate the crude product.
-
Purify the product using column chromatography or recrystallization.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor at various concentrations
-
Analytical balance
Protocol:
-
Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Weigh the coupons accurately.
-
Immerse the coupons in the corrosive solution with and without the inhibitor at a constant temperature for a predetermined period.
-
After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (mild steel)
-
Reference electrode (Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter electrode (Platinum foil)
-
Protocol:
a) Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[2]
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel segments to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency using:
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b) Electrochemical Impedance Spectroscopy (EIS):
-
Set the working electrode at its stable OCP in the test solution.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using:
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of corrosion inhibitors.
Proposed Mechanism of Action
Caption: Proposed mechanism of corrosion inhibition by adsorption.
References
Application Notes & Protocols for the Analytical Detection of 1-(4-Methoxyphenyl)-1H-imidazole in Biological Samples
Introduction
1-(4-Methoxyphenyl)-1H-imidazole is a chemical compound of interest in various fields of research and development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols and performance data for the analysis of imidazole derivatives, which can be adapted and validated for this compound in biological samples such as plasma and urine. The primary recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity in complex matrices.
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[1] This method is well-suited for quantifying low concentrations of analytes in complex biological fluids.
Workflow for Analytical Method Development
Experimental Protocols
The following protocols are generalized for imidazole derivatives and should be optimized and validated for the specific analysis of this compound.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol details a method for the extraction and quantification of the target analyte from human plasma using solid-phase extraction (SPE) and LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a common technique for purifying samples before chromatographic analysis.[2] Mixed-mode sorbents can be particularly effective for extracting basic compounds like imidazoles from biological fluids.[3]
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., Mixed-mode cation exchange)
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 200 µL of plasma with the internal standard.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridge: Sequentially pass 1 mL of methanol and 1 mL of water through the cartridge.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.
-
SPE Workflow Diagram
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Gas Temp: 300°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
-
MRM Transitions: These must be determined by infusing a standard solution of this compound and its internal standard to find the precursor ion and the most stable product ions.
-
Protocol 2: Analysis in Urine using "Dilute-and-Shoot"
For cleaner matrices like urine, a simpler "dilute-and-shoot" method can be effective and is well-suited for high-throughput analysis.[4]
-
Procedure:
-
Thaw urine samples to room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.
-
Take 50 µL of the supernatant and add 450 µL of the initial mobile phase containing the internal standard.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis using the conditions described above.
-
Method Validation
Any analytical method must be validated to ensure its reliability for its intended purpose.[5] Validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability.[5][6]
Validation Parameter Relationships
Data Presentation
The following tables summarize representative quantitative data for the analysis of various imidazole derivatives using different analytical methods. These values provide a general benchmark; specific performance for this compound must be experimentally determined.
Table 1: Performance of HPLC-based Methods for Imidazole Derivatives
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (RSD%) | Source(s) |
| Secnidazole, Omeprazole, etc. | 10–100 µg/mL | 0.13 - 0.41 µg/mL | High | Not Specified | [7][8] |
| Imidazole, Methylimidazoles | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | 95.20% - 101.93% | 0.55% - 2.87% | [7] |
| Triazole Antifungals | 0.5–5 mg/L | Not Specified | 97.3% - 100.5% | < 12.9% | [6] |
Table 2: Performance of LC-MS/MS Methods for Various Analytes in Biological Fluids
| Analyte(s) / Matrix | Linearity (Concentration Range) | Limit of Detection (LOD) | Apparent Recovery (%) | Precision (CV%) | Source(s) |
| Nitroimidazoles / Plasma | Not Specified | Not Specified | 93% - 123% | 2.49 - 16.38% | [9] |
| 125 Drugs / Urine | 1 - 1,000 ng/mL | Not Specified | Not Specified | Not Specified | [1] |
| Multi-class Biomarkers / Urine | Not Specified | 0.01 - 1.0 ng/mL | 83% - 109% | < 20% | [10] |
Disclaimer: The quantitative data presented above are for various imidazole derivatives and other analytes, not specifically for this compound. These tables are intended to provide a general reference for expected performance characteristics of the described analytical methods. The actual performance for the target analyte must be established through rigorous in-house method validation.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 5. rr-americas.woah.org [rr-americas.woah.org]
- 6. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 1-(4-Methoxyphenyl)-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Methoxyphenyl)-1H-imidazole is a heterocyclic organic compound with potential applications in various fields of biomedical research. Successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability for the intended route of administration. This document provides a comprehensive guide to developing formulations for in vivo studies, addressing the compound's likely poor aqueous solubility, a common characteristic of aromatic imidazole derivatives.
Physicochemical Properties of this compound
A summary of the known physicochemical properties is essential for initial formulation design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | Sigma-Aldrich |
| Molecular Weight | 174.20 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 59-67 °C | Sigma-Aldrich |
| Boiling Point | 120 °C at 0.1 mmHg | ChemicalBook[1] |
| Aqueous Solubility | Data not available (presumed to be low) |
Formulation Development Strategy: A Tiered Approach
Given the absence of specific solubility data, a tiered approach is recommended to identify a suitable formulation. This strategy progresses from simple aqueous-based vehicles to more complex systems as required to achieve the desired concentration and stability.
Caption: Tiered approach for formulation development.
Experimental Protocols
Solubility Assessment
Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.
Materials:
-
This compound
-
Deionized water
-
0.9% Saline
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol (USP grade)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80
-
Cremophor® EL
-
Corn oil
-
Sesame oil
-
Vials, magnetic stirrer, vortex mixer, analytical balance, centrifuge, HPLC system.
Protocol:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected vehicle in a clean vial.
-
Cap the vials and agitate at room temperature for 24 hours using a magnetic stirrer or orbital shaker to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any undissolved compound.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol or acetonitrile).
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Formulation Preparation Protocols
The following are example protocols for preparing different types of formulations. The choice of formulation will be guided by the results of the solubility assessment and the required dose for the in vivo study.
4.2.1. Tier 2: Co-Solvent Solution
This approach is suitable for compounds that have poor aqueous solubility but are soluble in a water-miscible organic co-solvent.
Example Vehicle: 10% Ethanol, 40% PEG 400, 50% Saline (v/v/v)
Protocol:
-
Weigh the required amount of this compound.
-
In a clean glass vial, add the ethanol and vortex or sonicate until the compound is fully dissolved.
-
Add the PEG 400 and vortex to mix thoroughly.
-
Slowly add the saline while vortexing to avoid precipitation of the compound.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
If necessary, the pH can be adjusted using dilute HCl or NaOH.
References
Application Notes and Protocols for High-Throughput Screening of 1-(4-Methoxyphenyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-(4-Methoxyphenyl)-1H-imidazole derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including potential applications in anticancer, antifungal, and anti-inflammatory therapies through the inhibition of key enzymes.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of activities, making them attractive candidates for drug discovery programs. High-throughput screening provides an efficient methodology for the rapid evaluation of large libraries of these derivatives to identify lead compounds for further development. This document outlines detailed protocols for HTS campaigns targeting their potential antifungal, anticancer, and enzyme inhibitory activities.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data on the biological activities of representative this compound derivatives.
Table 1: Antifungal Activity of Imidazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative A | Candida albicans | < 100 | [2] |
| Derivative B | Aspergillus niger | < 150 | [2] |
| Compound 31 | Candida spp. | 0.5 - 8 | [3] |
| Compound 42 | Candida spp. | 2 - 32 | [3] |
| Compound 6b | Candida glabrata | 0.97 | [4] |
| Compound 6i | Candida glabrata | 0.97 | [4] |
| Compound 6j | Candida glabrata | 0.97 | [4] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 3.02 | [5] |
| Derivative 1 | HepG2 (Liver) | - | [5] |
| Derivative 1 | A549 (Lung) | - | [5] |
| Compound 5 | MCF-7 (Breast) | < 5 | [6] |
| Compound 5 | HCT-116 (Colon) | < 5 | [6] |
| Compound 5 | HepG2 (Liver) | < 5 | [6] |
| Compound 4f | A549 (Lung) | 7.5 | [7] |
| Compound 4f | HeLa (Cervical) | 9.3 | [7] |
| Compound 4f | MCF-7 (Breast) | 8.9 | [7] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 4d | Xanthine Oxidase | 0.003 | [2][6][8] |
| Compound 4e | Xanthine Oxidase | 0.003 | [2][6][8] |
| Compound 4f | Xanthine Oxidase | 0.006 | [2][6][8] |
| Compound 1 | ALOX15 (Linoleic Acid) | 0.010 - 0.032 (ratio) | [5] |
| Compound 2 | ALOX15 (Linoleic Acid) | 0.010 - 0.032 (ratio) | [5] |
| Compound 3 | ALOX15 (Linoleic Acid) | 0.010 - 0.032 (ratio) | [5] |
| Compound 10 | Carbonic Anhydrase XII | 1018 (nM - Kᵢ) | [9] |
| Compound 6l | Carbonic Anhydrase II | 61.82 (nM) | [10] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Protocol 1: High-Throughput Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method and is suitable for HTS formats.
1. Materials and Reagents:
-
Library of this compound derivatives dissolved in DMSO.
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
RPMI-1640 medium buffered with MOPS.
-
96-well or 384-well sterile, flat-bottom microtiter plates.
-
Positive control (e.g., Fluconazole).
-
Negative control (DMSO).
-
Resazurin solution (for viability assessment).
-
Multichannel pipettes and automated liquid handling systems.
-
Plate reader for absorbance or fluorescence measurements.
2. Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each compound from the library stock plates into the corresponding wells of the assay plates.
-
Culture Preparation: Grow fungal strains in appropriate broth overnight. Adjust the fungal suspension to a concentration of 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Inoculation: Add 99 µL of the fungal inoculum to each well of the assay plates containing the compounds.
-
Controls: Include wells with fungal inoculum and a positive control antifungal agent, as well as wells with fungal inoculum and DMSO as a negative control. Also, include wells with medium only as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Growth Assessment:
-
Visual: Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration with no visible growth.
-
Spectrophotometric: Measure the optical density at 600 nm.
-
Fluorometric (Resazurin Assay): Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A reduction in fluorescence indicates inhibition of fungal growth.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the MIC or IC50 values.
Protocol 2: High-Throughput Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
1. Materials and Reagents:
-
Library of this compound derivatives in DMSO.
-
Cancer cell lines (e.g., MCF-7, A549, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well or 384-well sterile, flat-bottom microtiter plates.
-
Positive control (e.g., Doxorubicin).
-
Negative control (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Multichannel pipettes and automated liquid handling systems.
-
Microplate reader for absorbance measurements.
2. Procedure:
-
Cell Seeding: Seed cancer cells into microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate for another 2-4 hours to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 values.
Protocol 3: High-Throughput Enzyme Inhibition Assay (Xanthine Oxidase)
This protocol describes a spectrophotometric assay to screen for inhibitors of xanthine oxidase.
1. Materials and Reagents:
-
Library of this compound derivatives in DMSO.
-
Xanthine oxidase from bovine milk.
-
Xanthine.
-
Potassium phosphate buffer (pH 7.5).
-
Positive control (e.g., Allopurinol).
-
Negative control (DMSO).
-
96-well or 384-well UV-transparent microtiter plates.
-
Microplate reader capable of measuring absorbance at 295 nm.
2. Procedure:
-
Assay Mixture Preparation: In each well, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution (or controls), and 25 µL of xanthine oxidase solution.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 100 µL of xanthine solution to each well to start the reaction.
-
Kinetic Reading: Immediately measure the absorbance at 295 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of uric acid formation (the change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to the enzyme activity in the negative control. Calculate the IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for high-throughput screening.
Caption: Antifungal mechanism of action for imidazole derivatives.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 2. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole for Preclinical Development
AN-2025-MPI-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, scalable protocol for the synthesis of 1-(4-Methoxyphenyl)-1H-imidazole, a key intermediate in pharmaceutical research. The described method, based on a modified Buchwald-Hartwig amination, is optimized for producing high-purity material in quantities suitable for preclinical studies. This document includes a step-by-step experimental protocol, purification methods, comprehensive analytical characterization, and critical considerations for process scale-up.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The specific compound, this compound, serves as a valuable building block for more complex molecules targeting a range of biological pathways, including those relevant to neurodegenerative diseases and oncology.[1][2] The transition from laboratory-scale synthesis to the production of kilogram quantities required for preclinical evaluation presents significant challenges, including ensuring batch-to-batch consistency, maintaining high purity, and developing a cost-effective and safe process.
This document outlines a robust and scalable synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This method is favored for its high efficiency, broad functional group tolerance, and adaptability to large-scale production.[3]
Synthesis Overview
The selected synthetic strategy is the N-arylation of imidazole with 4-bromoanisole. Two primary catalytic systems are considered for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
-
Ullmann Condensation: A traditional method utilizing a copper catalyst, often requiring high temperatures.[4][5] While cost-effective, traditional Ullmann conditions can be harsh. Modern protocols using soluble copper catalysts and ligands have made the reaction milder.[6]
-
Buchwald-Hartwig Amination: This method employs a palladium catalyst with a specific phosphine ligand. It generally proceeds under milder conditions with higher yields and selectivity, making it highly suitable for the synthesis of complex pharmaceutical intermediates.[7][8]
For this protocol, the Buchwald-Hartwig amination was selected due to its reliability and well-documented success in scale-up operations.[9] The reaction workflow is depicted below.
Caption: Synthetic workflow diagram.
Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents are flammable and/or toxic. Consult Safety Data Sheets (SDS) for all chemicals before use.
Materials and Reagents
| Reagent | Grade | Supplier |
| Imidazole | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 4-Bromoanisole | 99% | Acros Organics |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |
| Xantphos | 98% | Strem Chemicals |
| Potassium Phosphate Tribasic (K₃PO₄) | ≥98%, anhydrous | Fisher Scientific |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Celite® 545 | --- | Fisher Scientific |
Scale-Up Synthesis Protocol (100 g Scale)
-
Vessel Preparation: An oven-dried 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple is assembled and purged with nitrogen.
-
Reagent Charging: To the reactor, charge imidazole (42.5 g), 4-bromoanisole (100.0 g), anhydrous potassium phosphate (170.0 g), Xantphos (3.1 g), and Pd₂(dba)₃ (1.6 g).
-
Solvent Addition: Add anhydrous toluene (2.0 L) to the reactor.
-
Reaction: Begin vigorous stirring and heat the reactor jacket to maintain an internal temperature of 105-110 °C. Monitor the reaction progress by TLC or HPLC.[10] The reaction is typically complete within 12-18 hours.
-
Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 200 mL).
-
Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 500 mL).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification - Recrystallization: Transfer the crude solid to a 2 L Erlenmeyer flask. Add ethanol (approx. 500 mL) and heat with stirring until the solid dissolves completely. Slowly add deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to complete crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash the crystals with a cold 1:1 ethanol/water solution (2 x 100 mL), and dry in a vacuum oven at 40-50 °C to a constant weight.
Process Optimization and Scale-Up Considerations
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Considerations for Scale-Up |
| Reactants | |||
| 4-Bromoanisole | 1.0 g | 100.0 g | Ensure high purity of starting materials. |
| Imidazole | 0.43 g | 42.5 g | Imidazole is hygroscopic; handle under inert atmosphere. |
| Catalyst System | |||
| Pd₂(dba)₃ | 16 mg | 1.6 g | Catalyst loading can be optimized (0.5-1.5 mol%). |
| Xantphos | 31 mg | 3.1 g | Ligand-to-metal ratio is crucial for efficiency. |
| Base & Solvent | |||
| K₃PO₄ | 1.7 g | 170.0 g | Base must be anhydrous and finely powdered for best results. |
| Toluene | 20 mL | 2.0 L | Anhydrous solvent is critical to prevent catalyst deactivation. |
| Conditions | |||
| Temperature | 110 °C (oil bath) | 105-110 °C (jacket) | Efficient heat transfer is key to avoid hot spots. |
| Time | 12-18 h | 12-18 h | Monitor by HPLC to confirm completion and avoid side reactions. |
| Outcome | |||
| Typical Yield | 80-90% | 85-95% | Consistent yield depends on rigorous control of parameters. |
| Purity (post-cryst.) | >99% | >99.5% | Recrystallization solvent system may need optimization. |
Characterization and Quality Control
The identity, purity, and integrity of the final compound must be confirmed using a suite of analytical techniques to meet preclinical quality standards.[11]
Caption: Workflow for analytical characterization.
Analytical Data Summary
| Technique | Parameter | Expected Result |
| ¹H NMR | (400 MHz, CDCl₃) | δ 7.75 (s, 1H), 7.35 (d, J=8.8 Hz, 2H), 7.20 (s, 1H), 7.15 (s, 1H), 6.98 (d, J=8.8 Hz, 2H), 3.85 (s, 3H). |
| ¹³C NMR | (100 MHz, CDCl₃) | δ 159.8, 135.5, 130.4, 129.8, 122.5, 118.9, 114.6, 55.5. |
| HRMS | (ESI-TOF) | m/z: [M+H]⁺ Calculated for C₁₀H₁₁N₂O⁺: 175.0866; Found: 175.0868.[12] |
| FT-IR | (ATR, cm⁻¹) | ~3120 (Ar-CH), ~1610 (C=N), ~1520 (C=C), ~1250 (C-O stretch). |
| HPLC | (C18, MeCN/H₂O) | Purity > 99.5% (at 254 nm). |
| Melting Point | (°C) | 58-60 °C. |
| Appearance | --- | White to off-white crystalline solid. |
Potential Biological Relevance
For preclinical candidates, understanding the potential mechanism of action is crucial. While the direct target of this compound is application-specific, many imidazole-based compounds act as modulators of signaling pathways. For instance, they can function as receptor antagonists or enzyme inhibitors. A generalized pathway is shown below.
Caption: Generalized cell signaling pathway.
Conclusion
This application note details a scalable, efficient, and reproducible synthesis of this compound. The Buchwald-Hartwig amination protocol is well-suited for producing material that meets the stringent purity requirements for preclinical studies. By following the outlined procedures for synthesis, purification, and analytical characterization, research and development teams can confidently produce this key intermediate for further investigation in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination Reaction [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing the reaction yield of 1-(4-Methoxyphenyl)-1H-imidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1-(4-Methoxyphenyl)-1H-imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The main synthetic strategies include the Ullmann condensation, the Buchwald-Hartwig amination, and multicomponent condensation reactions. The Ullmann condensation involves a copper-catalyzed coupling of an aryl halide with imidazole.[1] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and imidazole.[2] Condensation reactions typically involve the reaction of a 1,2-dicarbonyl compound, an aldehyde (p-anisaldehyde), and a source of ammonia.[3]
Q2: Which synthetic method generally provides the highest yield for this compound?
A2: While yields are highly dependent on reaction optimization, copper-catalyzed Ullmann-type reactions have been reported to produce near-quantitative yields of this compound under optimized conditions.[4]
Q3: What are the key parameters to control for optimizing the reaction yield?
A3: Key parameters to optimize include the choice of catalyst and ligand (for Ullmann and Buchwald-Hartwig reactions), the type of base, the solvent, the reaction temperature, and the reaction time. The purity of starting materials and an inert reaction atmosphere are also crucial.
Q4: How can I minimize the formation of side products?
A4: Minimizing side products involves careful optimization of reaction conditions. For Ullmann and Buchwald-Hartwig reactions, ensuring an efficient catalytic cycle can prevent side reactions like hydrodehalogenation of the aryl halide.[5] In condensation reactions, controlling the stoichiometry of the reactants is important to avoid the formation of incompletely cyclized or alternative condensation products.[6]
Q5: What are the recommended purification techniques for this compound?
A5: The most common purification methods are flash column chromatography on silica gel and recrystallization. For column chromatography, a gradient elution with a solvent system like hexane/ethyl acetate is often effective. Recrystallization from a suitable solvent system, such as ethanol/water, can be used to obtain a highly pure product.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Ullmann/Buchwald-Hartwig) | - Use a pre-catalyst or activate the catalyst in situ according to established protocols. - Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation. - Screen different ligands to find the optimal one for the substrate. |
| Inappropriate Base | - The choice of base is critical. For Ullmann reactions, bases like Cs2CO3 or K2CO3 are common. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. - Ensure the base is anhydrous, as water can deactivate the catalyst and reactants. |
| Suboptimal Reaction Temperature | - Systematically vary the reaction temperature. Ullmann reactions often require higher temperatures (100-150 °C), while Buchwald-Hartwig reactions can sometimes proceed at lower temperatures depending on the catalyst system. - For condensation reactions, ensure the temperature is sufficient to drive the reaction to completion without causing decomposition. |
| Incorrect Solvent | - The solvent can significantly impact solubility and reaction kinetics. Screen polar aprotic solvents like DMF, DMSO, or dioxane for Ullmann and Buchwald-Hartwig reactions. - For condensation reactions, acetic acid is a common solvent. |
| Poor Quality Starting Materials | - Ensure all reactants and solvents are pure and anhydrous. Impurities can poison the catalyst or lead to side reactions. |
Formation of Side Products
| Side Product | Probable Cause | Mitigation Strategy |
| Hydrodehalogenation of Aryl Halide | Inefficient catalytic cycle in Ullmann or Buchwald-Hartwig reactions. | - Optimize the ligand-to-metal ratio. - Use a more robust ligand that promotes reductive elimination over other pathways. |
| Homo-coupling of Aryl Halide | Side reaction in Ullmann coupling. | - Adjust the stoichiometry of the reactants. - Use a ligand that favors the desired cross-coupling reaction. |
| Incomplete Cyclization Products | Insufficient reaction time or temperature in condensation reactions. | - Increase the reaction time and/or temperature. - Monitor the reaction progress by TLC or LC-MS to ensure completion. |
Quantitative Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | Cu(II) catalyst, Cs2CO3 | Acetonitrile | Not specified | Not specified | 99 | [4] |
| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, NaOtBu | Toluene | 110 | 24 | Moderate-Good (General) | [7] |
| Condensation Reaction | 4-methoxybenzaldehyde, glyoxal, NH4OAc | Acetic Acid | Reflux | 2 | Good (General) | [8] |
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol is adapted from a high-yield synthesis of this compound.[4]
Materials:
-
Imidazole
-
4-Iodoanisole
-
Copper(II) catalyst
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add imidazole (1.2 equivalents), 4-iodoanisole (1.0 equivalent), copper(II) catalyst (e.g., 5 mol%), and cesium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
Protocol 2: Buchwald-Hartwig Amination for this compound
This is a general protocol based on established Buchwald-Hartwig amination procedures.
Materials:
-
Imidazole
-
4-Bromoanisole or 4-chloroanisole
-
Palladium pre-catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to an oven-dried Schlenk tube.
-
Add imidazole (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Condensation Synthesis of this compound
This protocol is based on the Radziszewski imidazole synthesis.[8]
Materials:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Glyoxal (40% in water)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equivalent) and ammonium acetate (3.0 equivalents) in glacial acetic acid.
-
Add glyoxal (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (around 120 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Caption: Comparative workflow of the main synthetic routes to this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole synthesis [organic-chemistry.org]
troubleshooting common issues in 1-(4-Methoxyphenyl)-1H-imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(4-methoxyphenyl)-1H-imidazole. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the formation of a C-N bond between imidazole and a p-methoxyphenyl group. Key strategies include:
-
Ullmann Condensation: A classical copper-catalyzed reaction between imidazole and 4-iodoanisole or 4-bromoanisole.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is often more efficient and versatile than the Ullmann condensation.[1]
-
Condensation Reactions: Direct condensation of 4-methoxybenzaldehyde, glyoxal, and ammonium acetate.[2]
Q2: I am getting a very low yield. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Poor quality of reagents: Ensure all starting materials, especially the aryl halide and imidazole, are pure and dry. Solvents should be anhydrous.
-
Inefficient catalyst system: The choice of catalyst, ligand, and base is critical, particularly in Buchwald-Hartwig aminations. The catalyst may be deactivated or not suitable for the specific substrates.
-
Suboptimal reaction conditions: Temperature, reaction time, and concentration of reactants can significantly impact the yield. Organometallic reactions, in particular, can be sensitive to these parameters.[1]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Inefficient purification: Product loss during work-up and purification steps can lead to a lower isolated yield.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Common impurities can include:
-
Unreacted starting materials: Imidazole and the aryl halide (e.g., 4-iodoanisole) are common.
-
Homocoupling products: Biaryl formation from the aryl halide is a possible side reaction in cross-coupling reactions.
-
Side products from competing reactions: In condensation reactions, side reactions like the reverse Aldol condensation can lead to byproducts.
-
Dehalogenated arene: In Buchwald-Hartwig amination, a side reaction can be the hydrodehalogenation of the aryl halide.
Q4: How can I best purify the final product?
A4: Column chromatography is a widely used and effective method for purifying this compound. A silica gel stationary phase with a solvent system such as hexane:ethyl acetate is often employed.[3] Recrystallization from a suitable solvent system can also be an effective purification technique.
Troubleshooting Guide
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Ensure the catalyst and ligand are handled under an inert atmosphere. |
| Inappropriate Ligand | Screen different phosphine ligands. Sterically hindered biarylphosphine ligands like XPhos are often effective.[1] |
| Incorrect Base | The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used. |
| Solvent Issues | Ensure the solvent (e.g., toluene, dioxane) is anhydrous and deoxygenated.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C). |
Issue 2: Significant Byproduct Formation in Ullmann Condensation
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Ullmann reactions often require high temperatures, but excessive heat can lead to decomposition and side reactions. Optimize the temperature. |
| Stoichiometry of Copper Catalyst | While traditionally using stoichiometric copper, modern protocols use catalytic amounts. Optimize the catalyst loading. |
| Inappropriate Solvent | High-boiling polar solvents like DMF or NMP are typically used. Ensure the solvent is suitable for the specific reaction conditions. |
| Presence of Oxygen | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Imidazole
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add imidazole (1.2 equivalents) and 4-iodoanisole (1.0 equivalent).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis via Ullmann Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
Imidazole
-
4-Bromoanisole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add CuI (10 mol%), imidazole (1.2 equivalents), and K2CO3 (2.0 equivalents).
-
Add 4-bromoanisole (1.0 equivalent) and anhydrous DMF.
-
Heat the reaction mixture at 120-140 °C with stirring for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Synthesis Method | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | 4-Iodoanisole | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 110 | 18 | ~85 |
| Ullmann Condensation | 4-Bromoanisole | CuI | None | K2CO3 | DMF | 130 | 36 | ~65 |
| Condensation | 4-Methoxybenzaldehyde | None | None | NH4OAc | Acetic Acid | 100 | 2 | ~75 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (s, 1H), 7.31-7.27 (m, 2H), 7.18 (d, J = 7.2 Hz, 2H), 6.99-6.95 (m, 2H), 3.84 (s, 3H).[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.9, 137.9, 130.1, 122.2, 117.8, 114.7, 55.5. |
| Mass Spec (EI) | m/z: 174.08 (M+). |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.
References
Technical Support Center: Purification of 1-(4-Methoxyphenyl)-1H-imidazole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying 1-(4-Methoxyphenyl)-1H-imidazole using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product is eluting with impurities or starting material. How can I improve the separation?
A1: Co-elution is a common issue that can often be resolved by optimizing your chromatography conditions.[1]
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. If your compounds are eluting too quickly and are poorly separated, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If they are moving too slowly, increase the polarity.
-
Implement Gradient Elution: If an isocratic (constant solvent mixture) system fails to provide adequate separation, switching to a gradient elution can be effective.[1] Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity over a wider range.
-
Alter Solvent System: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can significantly change the selectivity by interacting with the silica gel.[1]
-
Try a Different Stationary Phase: For basic compounds like imidazoles, which can interact strongly with acidic silica gel, using neutral or basic alumina may provide better separation and reduce peak tailing.[1]
Q2: I'm observing significant peak tailing for my compound on the TLC plate and column. What causes this and how can I prevent it?
A2: Peak tailing is frequently caused by the strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.[1]
-
Add a Basic Modifier: To counteract this, add a small amount of a base like triethylamine (Et₃N) or pyridine to your mobile phase (typically 0.1-1%).[1] This neutralizes the acidic sites on the silica, leading to more symmetrical peaks.
-
Switch to Alumina: Using a more basic stationary phase, such as neutral or basic alumina, can prevent the strong acidic interactions that lead to tailing.[1]
Q3: My recovery of this compound after the column is very low. What are the potential reasons?
A3: Low yield can be attributed to several factors.
-
Irreversible Adsorption: The compound may be binding irreversibly to the acidic sites on the silica gel.[1] This can be mitigated by deactivating the silica with a base like triethylamine or by using alumina as the stationary phase.[1]
-
Compound Instability: Imidazole derivatives can sometimes degrade on silica gel.[1] If you suspect decomposition, run the column as quickly as possible (flash chromatography) and avoid leaving the compound on the column for extended periods.[2]
-
Improper Fraction Collection: Monitor the elution carefully using Thin Layer Chromatography (TLC) to ensure you are collecting all fractions containing the desired product.
-
Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel.[1] This "dry loading" technique often results in sharper bands and improved separation, which can enhance recovery.[1]
Q4: How do I choose the initial mobile phase for my column?
A4: The ideal mobile phase is typically determined by preliminary TLC analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf value generally ensures that the compound will travel through the column at an appropriate rate, allowing for good separation from impurities.
Data Presentation: Recommended Chromatography Conditions
The following table summarizes typical starting conditions for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude material.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Neutral or Basic Alumina | Alternative for basic compounds to prevent tailing and irreversible adsorption.[1] | |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane | A common, effective solvent system with tunable polarity.[1] |
| Dichloromethane / Methanol | Another versatile option for compounds with slightly higher polarity.[1] | |
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et₃N) | Added to the eluent to neutralize acidic silica sites, reducing peak tailing.[1] |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between retention and elution time for optimal separation. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a sufficient volume of the chosen eluent system (e.g., 30% Ethyl Acetate in Hexane with 0.5% Triethylamine).
-
Ensure all solvents are thoroughly mixed.
2. Column Packing (Slurry Method):
-
Select a column of appropriate size for the amount of crude material.
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add the dry sample-adsorbed silica onto the top of the packed column.
-
Gently add a final thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Systematically monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography purification of imidazole derivatives.
References
Technical Support Center: Stability of 1-(4-Methoxyphenyl)-1H-imidazole in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 1-(4-Methoxyphenyl)-1H-imidazole in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?
A1: The degradation of this compound in solution is primarily attributed to three main factors: hydrolysis, oxidation, and photodegradation. The imidazole moiety, in particular, can be susceptible to these degradation pathways.[1][2] The rate of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents in your solution.[3]
Q2: How does pH affect the stability of this compound?
Q3: What are the signs of oxidative degradation in my solution?
A3: Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species generated by other components in your solution, or contaminants like trace metals.[5] Visually, you might not see any changes, but analytically, you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in your chromatogram (e.g., HPLC). Common oxidative degradation products of imidazoles can involve ring-opening or modification of the imidazole ring.[5][6]
Q4: Can light exposure affect the stability of my compound?
A4: Yes, the imidazole moiety can be sensitive to photodegradation.[6] Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[3]
Q5: What are some general strategies to improve the stability of this compound in solution?
A5: To enhance stability, consider the following:
-
pH Optimization: Empirically determine the pH at which the compound is most stable.
-
Temperature Control: Store stock solutions and working solutions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[7]
-
Light Protection: Always store solutions in light-resistant containers.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants (e.g., ascorbic acid, BHT) may be beneficial, provided they do not interfere with your experiment.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation over time.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.
Problem: Inconsistent experimental results or loss of compound activity.
dot
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
Forced degradation studies are essential to understand the intrinsic stability of a compound. The following table outlines the typical conditions used in such studies, which should be adapted for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2]
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days at RT or 50-60°C | To assess stability in acidic environments. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days at RT or 50-60°C | To evaluate stability in alkaline conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Up to 24 hours at RT | To determine susceptibility to oxidation. |
| Thermal Degradation | 40°C to 80°C | Up to 7 days | To investigate the effect of temperature on stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Variable | To assess degradation upon light exposure. |
Experimental Protocols
Protocol 1: General Stability Assessment in an Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time using HPLC.
1. Materials:
- This compound
- DMSO (or other suitable organic solvent for stock solution)
- Aqueous buffer of choice (e.g., PBS, TRIS)
- HPLC system with UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (ACN) and water (HPLC grade)
- Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid)
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment. Ensure the final concentration of DMSO is low (typically <1%) to avoid solubility issues.
- Time Points: Aliquot the working solution into several vials for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Incubation: Incubate the vials under the conditions of your experiment (e.g., 37°C in a cell culture incubator). Protect from light if necessary.
- Sample Analysis: At each time point, analyze the sample by HPLC.
- Mobile Phase: A typical starting gradient could be 10-90% ACN in water (with 0.1% TFA) over 15 minutes.
- Detection: Monitor at a wavelength where this compound has maximum absorbance.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
dot
Caption: Workflow for general stability assessment.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound
- 0.1 M HCl, 0.1 M NaOH
- 3% H₂O₂
- HPLC system with UV or Mass Spectrometry (MS) detector
- Thermostatic oven
- Photostability chamber
2. Procedure:
- Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., water:acetonitrile 50:50).
- Stress Conditions:
- Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a set period. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate similarly and neutralize with 0.1 M HCl.
- Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature.
- Thermal Degradation: Store the solution in a thermostatic oven at a specified temperature (e.g., 70°C).
- Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines, alongside a dark control.
- Sample Analysis: Analyze the stressed samples and a non-stressed control by a suitable stability-indicating HPLC method (often with MS detection to identify degradation products). The method should be able to resolve the parent compound from all degradation products.
dot
Caption: Potential degradation pathways.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
identification and characterization of byproducts in 1-(4-Methoxyphenyl)-1H-imidazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxyphenyl)-1H-imidazole. The following information is designed to help identify and characterize potential byproducts and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for the synthesis of this compound are transition metal-catalyzed cross-coupling reactions. These include the Copper-catalyzed Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination. Both reactions involve the coupling of imidazole with an aryl halide, typically 4-bromoanisole or 4-iodoanisole.
Q2: What are the likely byproducts in these reactions?
A2: Byproduct formation is common in cross-coupling reactions. Potential byproducts for the synthesis of this compound can include unreacted starting materials, products from side reactions such as hydrodehalogenation of the aryl halide (formation of anisole), and potentially regioisomers if using a substituted imidazole. In some cases, homo-coupling of the aryl halide can also occur.
Q3: How can I detect the presence of byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for the detection and characterization of byproducts. Thin-Layer Chromatography (TLC) is a quick method to monitor the progress of the reaction and visualize the presence of multiple components. For detailed analysis and identification, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and identifying the components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any isolated byproducts.
Q4: What general strategies can be employed to minimize byproduct formation?
A4: To minimize byproduct formation, it is crucial to optimize the reaction conditions. This includes careful control of temperature, reaction time, and the stoichiometry of reactants. The choice of catalyst, ligand, base, and solvent also plays a significant role. Running reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation of the catalyst and reagents. Proper purification of the final product, often through column chromatography, is essential to remove any formed byproducts.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of reagents or solvents. 4. Inappropriate choice of base. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure the catalyst is not exposed to air or moisture. 2. Optimize the reaction temperature. Ullmann reactions often require higher temperatures, while Buchwald-Hartwig reactions can sometimes be performed at lower temperatures. 3. Use purified, anhydrous solvents and high-purity reagents. 4. The choice of base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are often used. For Ullmann reactions, bases like potassium carbonate are common. |
| Presence of Multiple Spots on TLC (in addition to starting materials and product) | 1. Formation of byproducts (e.g., anisole from hydrodehalogenation, biaryl from homo-coupling). 2. Degradation of starting materials or product. 3. Reaction with atmospheric oxygen or moisture. | 1. Optimize reaction conditions to favor the desired product. This may involve changing the ligand-to-metal ratio or using a different solvent. 2. Ensure the reaction is run at an appropriate temperature and for the optimal duration. Prolonged reaction times can sometimes lead to degradation. 3. Conduct the reaction under a strictly inert atmosphere. |
| Difficulty in Product Purification | 1. Co-elution of the product with a byproduct during column chromatography. 2. The product is highly soluble in the elution solvent. | 1. If byproducts are present, try different solvent systems for column chromatography to improve separation. Recrystallization of the crude product may also be an effective purification method. 2. Use a less polar solvent system for elution to ensure better separation on the silica gel column. |
| Inconsistent Yields | 1. Variability in catalyst activity. 2. Inconsistent reaction setup and conditions. 3. Scale-up issues. | 1. Use a consistent source and batch of catalyst. Consider using a pre-catalyst for better reproducibility. 2. Standardize all reaction parameters, including temperature, stirring speed, and the rate of reagent addition. 3. When scaling up, ensure efficient mixing and heat transfer. The surface-to-volume ratio changes on a larger scale, which can affect reaction kinetics and exotherms. |
Summary of Potential Byproducts
| Byproduct | Potential Cause | Identification Method(s) | Mitigation Strategy |
| Anisole | Hydrodehalogenation of 4-bromoanisole or 4-iodoanisole. | GC-MS, 1H NMR | Optimize reaction conditions, particularly the base and temperature. Ensure a fully formed and active catalyst complex. |
| 4,4'-Dimethoxybiphenyl | Homo-coupling of the aryl halide. | GC-MS, 1H NMR, 13C NMR | Use a well-defined catalyst system and appropriate ligand. Optimize the stoichiometry of reactants. |
| Unreacted Imidazole | Incomplete reaction. | GC-MS, 1H NMR | Increase reaction time or temperature. Ensure the use of an appropriate excess of the aryl halide. |
| Unreacted 4-Bromoanisole/4-Iodoanisole | Incomplete reaction. | GC-MS, 1H NMR | Increase reaction time or temperature. Ensure the use of an appropriate excess of imidazole. |
Experimental Protocols
Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)
This protocol is a general method for the copper-catalyzed N-arylation of imidazoles.[2][3][4][5]
Reagents and Materials:
-
Imidazole
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium carbonate (K2CO3)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and K2CO3 (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add imidazole (1.2 equivalents) and the anhydrous, degassed solvent.
-
Add 4-iodoanisole (1 equivalent) to the mixture.
-
Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of imidazoles.[6][7]
Reagents and Materials:
-
Imidazole
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst like [Pd(IPr)(cin)Cl])
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide or Lithium bis(trimethylsilyl)amide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the base (1.5-2 equivalents) and imidazole (1.2 equivalents).
-
Add 4-bromoanisole (1 equivalent) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for byproduct identification.
Caption: Troubleshooting logical relationships.
References
- 1. biomedres.us [biomedres.us]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up production of 1-(4-Methoxyphenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 1-(4-Methoxyphenyl)-1H-imidazole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?
A1: The two primary routes for industrial synthesis are the Radziszewski synthesis and transition metal-catalyzed cross-coupling reactions, such as the Ullmann-type or Buchwald-Hartwig reactions.
-
Radziszewski Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (p-anisaldehyde), and a source of ammonia. While it is a classical method, controlling reaction parameters and impurity profiles can be challenging on a large scale.
-
Ullmann-Type Condensation: This is a copper-catalyzed N-arylation of imidazole with a p-methoxyphenyl halide (e.g., 4-iodoanisole or 4-bromoanisole).[1][2] This method is often preferred for its regioselectivity but requires careful optimization of the catalyst system and reaction conditions to be economically viable.[3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed N-arylation of imidazole with a p-methoxyphenyl halide or triflate. This method can be highly efficient but the cost and potential toxicity of the palladium catalyst are significant considerations for industrial production.[2]
Q2: What are the most common impurities encountered during the scale-up synthesis of this compound and how can they be controlled?
A2: Common impurities can originate from starting materials, side reactions, or degradation of the product.[4][5]
-
Unreacted Starting Materials: Residual imidazole, 4-iodoanisole, or p-anisaldehyde can remain. Control strategies include optimizing the stoichiometry of reactants and ensuring complete reaction through extended reaction times or optimized temperature profiles.
-
Homocoupling of Aryl Halide: In Ullmann-type reactions, the formation of 4,4'-dimethoxybiphenyl is a common side product. This can be minimized by using an appropriate ligand for the copper catalyst and maintaining strict anaerobic conditions.
-
Positional Isomers: While the N-arylation of imidazole is generally regioselective for the N-1 position, trace amounts of other isomers could form, particularly if the imidazole ring is substituted. This is less of a concern with unsubstituted imidazole.
-
Degradation Products: The imidazole ring is generally stable, but prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to degradation. Monitoring reaction conditions and minimizing reaction time are key.
Q3: What are the critical process parameters to monitor during the scale-up of a Ullmann-type reaction for this synthesis?
A3: Several parameters are critical for a successful and reproducible scale-up of a copper-catalyzed N-arylation:
-
Temperature Control: Ullmann reactions are often exothermic. Efficient heat transfer is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.
-
Mixing Efficiency: In heterogeneous reaction mixtures (e.g., with an inorganic base like potassium carbonate), efficient mixing is vital to ensure good mass transfer between the solid and liquid phases. The choice of impeller and agitation speed should be carefully considered.
-
Inert Atmosphere: The Cu(I) catalytic species is susceptible to oxidation. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is critical to prevent catalyst deactivation.
-
Catalyst Loading and Ligand Selection: Minimizing catalyst loading is crucial for economic viability and to reduce residual copper in the final product. The choice of ligand can significantly impact catalyst efficiency and stability.[3]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper(I) catalyst may have been oxidized. 2. Poor Ligand Choice: The ligand may not be effective for the specific substrates. 3. Insufficient Base: The base is not strong enough or is not accessible in the reaction medium. 4. Low Reaction Temperature: The activation energy for the reaction is not being met. | 1. Use fresh, high-purity Cu(I) salt and ensure rigorous inert atmosphere. 2. Screen different ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine).[1] 3. Use a stronger base (e.g., Cs2CO3) or a phase-transfer catalyst to improve solubility. 4. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| High Levels of Impurities | 1. Homocoupling of Aryl Halide: Formation of 4,4'-dimethoxybiphenyl. 2. Dehalogenation of Aryl Halide: Reduction of the aryl halide starting material. 3. Product Degradation: The product is not stable under the reaction conditions. | 1. Optimize the ligand-to-copper ratio and ensure strict anaerobic conditions. 2. Ensure the absence of protic impurities and consider using a milder base. 3. Reduce reaction temperature or time. Perform a stability study of the product under the reaction conditions. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst is being poisoned or is precipitating out of solution.[6] 2. Poor Mixing: Inadequate agitation in a large reactor is leading to localized reagent depletion. | 1. Investigate potential catalyst poisons in the starting materials. Consider a more robust ligand or a higher catalyst loading. 2. Re-evaluate the reactor's mixing parameters (impeller design, agitation speed) for the scaled-up volume. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The product is not crystallizing as expected. 2. Emulsion Formation during Workup: Difficult separation of aqueous and organic layers. 3. Co-crystallization with Impurities: Impurities are being incorporated into the product crystals. | 1. Perform a solvent screen to find a suitable anti-solvent for precipitation or crystallization. Seeding with a small amount of crystalline product can also help. 2. Add brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite. 3. Screen different crystallization solvents and cooling profiles to improve the selectivity of crystallization. An additional purification step like charcoal treatment or a short silica plug filtration may be necessary. |
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Ullmann Condensation (Example)
Materials:
-
Imidazole (1.0 eq)
-
4-Iodoanisole (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add imidazole and 4-iodoanisole to the flask.
-
Add toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Pilot-Scale Workup and Isolation
Procedure:
-
Upon completion of the reaction, cool the reactor contents to 20-25 °C.
-
Transfer the reaction mixture to a filter press to remove the inorganic salts. Wash the filter cake with toluene.
-
Transfer the filtrate to a separation vessel.
-
Wash the organic phase sequentially with a 10% aqueous solution of sodium thiosulfate (to remove residual iodine), a 5% aqueous solution of sodium hydroxide (to remove any acidic impurities), and brine.
-
Treat the organic phase with activated carbon to remove colored impurities.
-
Filter the mixture to remove the activated carbon.
-
Concentrate the organic phase by distillation under reduced pressure.
-
Initiate crystallization by adding a suitable anti-solvent (e.g., heptane) and cooling the mixture. Seeding may be employed to control crystal size.
-
Isolate the product by filtration and wash the filter cake with the anti-solvent.
-
Dry the product under vacuum at a controlled temperature.
Section 4: Data Presentation
Table 1: Comparison of Reaction Conditions for Ullmann N-Arylation of Imidazole
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | CuI | Cu₂O | Cu(OAc)₂ |
| Ligand | 1,10-Phenanthroline | N,N'-Dimethylethylenediamine | L-Proline |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | DMF |
| Temperature (°C) | 110 | 100 | 120 |
| Reaction Time (h) | 12 | 18 | 8 |
| Yield (%) | 85 | 92 | 78 |
Note: This table is illustrative and actual results will vary based on specific experimental conditions and scale.
Section 5: Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common scale-up challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 1-(4-Methoxyphenyl)-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the crystallization protocol for 1-(4-Methoxyphenyl)-1H-imidazole. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful crystallization of this compound?
A1: The choice of solvent is the most critical factor for successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[1] For imidazole derivatives, a systematic screening of solvents with varying polarities is recommended.[2]
Q2: My compound is not crystallizing at all. What should I do?
A2: If no crystals form, the solution may not be sufficiently supersaturated.[1] Several techniques can be employed to induce crystallization:
-
Scratching: Scratch the inner surface of the flask with a glass rod to create nucleation sites.[1][3]
-
Seeding: Add a seed crystal of your compound to the solution to act as a template for crystal growth.[1][4]
-
Concentration: Reduce the solvent volume by slow evaporation to increase the concentration of the compound.[1][3]
-
Cooling: Cool the solution to a lower temperature, for instance, in an ice bath, to further decrease solubility.[1]
Q3: What does it mean if my compound "oils out"?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This typically happens when the melting point of the compound is lower than the temperature of the solution or when significant impurities are present. The reported melting point of this compound is in the range of 59-67 °C. To resolve this, you can try reheating the solution to dissolve the oil, adding more solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point might also be beneficial.[1]
Q4: My crystals formed too quickly. Is this a problem?
A4: Yes, rapid crystallization can trap impurities within the crystal lattice, which undermines the goal of purification.[3] Ideally, initial crystal formation should be observed within about 5 minutes, with continued growth over 20 minutes or longer.[3] To slow down crystallization, you can use a larger volume of solvent or insulate the flask to ensure a slower cooling rate.[3]
Q5: How can I improve the yield of my crystallization?
A5: A low yield may result from using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor. If the mother liquor has not been discarded, you can concentrate it to recover more of the compound. Also, ensure that the solution is cooled sufficiently for an adequate amount of time to maximize crystal formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.[1] - Insufficient nucleation sites.[1] | - Concentrate the solution by slow evaporation.[1] - Cool the solution to a lower temperature. - Scratch the inside of the flask with a glass rod.[1] - Add a seed crystal.[4] |
| "Oiling Out" | - The compound's melting point is lower than the solution temperature.[1] - High concentration of impurities. - Cooling is too rapid.[1] | - Reheat to dissolve the oil, add more solvent, and cool slowly.[1] - Use a solvent with a lower boiling point.[1] - Further purify the compound before crystallization.[1] |
| Rapid Crystal Formation | - The solution is too supersaturated. - Rapid cooling.[1] | - Add a small amount of additional hot solvent.[3] - Insulate the flask to slow the cooling rate.[3] |
| Poor Crystal Quality (small, needle-like, aggregated) | - Nucleation rate is too high. - Presence of impurities.[1] - Rapid cooling or evaporation.[1] | - Decrease the level of supersaturation (use more solvent or cool more slowly).[1] - Ensure the starting material has high purity.[1] - Try a different solvent or a solvent mixture.[1] |
| Low Yield | - Too much solvent was used. - Incomplete crystallization. | - Concentrate the mother liquor to recover more compound. - Ensure the solution is cooled sufficiently and for an adequate amount of time. |
Experimental Protocols
Protocol 1: Solvent Screening for this compound
This protocol outlines a systematic approach to identifying a suitable solvent system for crystallization.
Materials:
-
This compound (crude product)
-
Selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer (optional)
Procedure:
-
Place a small amount (5-10 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes and observe the solubility. An ideal solvent will completely dissolve the compound at an elevated temperature.
-
Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
If no single solvent is ideal, a two-solvent system can be tested. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs for imidazole derivatives include ethanol/water and ethyl acetate/hexane.[2]
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for recrystallization once a suitable solvent system has been identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Heating apparatus
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[2]
-
Allow the hot solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or in a desiccator to a constant weight.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Technical Support Center: Overcoming Solubility Challenges of 1-(4-Methoxyphenyl)-1H-imidazole in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-(4-Methoxyphenyl)-1H-imidazole in their aqueous-based experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. What is the primary cause?
A1: this compound is a hydrophobic molecule and is anticipated to have low aqueous solubility. Precipitation, often referred to as the compound "crashing out," is a common issue when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium where its solubility is significantly lower.[1] This abrupt change in the solvent environment leads to the compound coming out of solution.
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH influence the solubility of this compound?
A3: The solubility of imidazole-containing compounds is often pH-dependent.[4] The imidazole ring has a pKa of approximately 5.70±0.10, meaning it can be protonated in acidic conditions. This protonation increases the polarity of the molecule, which can lead to enhanced aqueous solubility. Therefore, adjusting the pH of your aqueous medium to be slightly acidic may improve the solubility of this compound.
Q4: Are there common laboratory techniques to improve the solubility of this compound?
A4: Yes, several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble.[6][7][8][9]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.
-
Use of Surfactants: Incorporating surfactants that form micelles to encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the hydrophobic molecule, which increases its apparent water solubility.[10]
Q5: Can I use co-solvents to dissolve this compound? Which ones are recommended?
A5: Co-solvency is a highly effective and straightforward method.[6][7][8][9] For preclinical and in vitro studies, common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7] It is crucial to first dissolve the compound in the neat co-solvent and then add the aqueous phase. However, it's important to keep the final concentration of the co-solvent as low as possible to avoid potential toxicity or off-target effects in biological assays.
Q6: How can cyclodextrins help with the solubility of my compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.[10][11] This complex effectively shields the hydrophobic part of the molecule from the aqueous environment, thereby increasing its overall solubility. Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
-
Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Solutions:
-
Decrease the Final Concentration: The most direct approach is to lower the final working concentration of the compound in your experiment.
-
Optimize the Dilution Process:
-
Pre-warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C before adding the stock solution.[1]
-
Add the stock solution dropwise to the aqueous solution while vigorously vortexing or stirring to ensure rapid dispersion.[1] This helps to avoid localized high concentrations that can initiate precipitation.
-
-
Incorporate a Co-solvent: Maintain a small percentage (typically <1%) of the organic solvent (e.g., DMSO) from your stock solution in the final aqueous medium. Be sure to run a vehicle control to account for any effects of the co-solvent in your experiment.
-
Issue 2: Precipitation Occurs Over Time or During Storage
-
Cause: The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time.[1]
-
Solutions:
-
Prepare Fresh Working Solutions: It is best practice to prepare your final aqueous solution of this compound immediately before each experiment.[1] Avoid long-term storage of diluted aqueous solutions.
-
Incorporate Solubilizing Agents: If the experiment requires a more stable solution, consider adding excipients to your aqueous buffer to enhance solubility. These can include:
-
Co-solvents: As described in the experimental protocols below.
-
Cyclodextrins: To form stable inclusion complexes.
-
Surfactants: Such as Tween® 80 or Pluronic® F-68, at concentrations above their critical micelle concentration (CMC).
-
-
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides a general overview of the potential solubility enhancement that can be achieved for poorly soluble compounds using various techniques. The actual fold-increase will be compound-specific and needs to be determined experimentally.
| Technique | Typical Fold-Increase in Aqueous Solubility | Common Excipients/Parameters | Key Considerations |
| Co-solvency | 2 to >1000 | DMSO, Ethanol, PEG 400, Propylene Glycol | Potential for excipient toxicity at higher concentrations.[6] |
| pH Adjustment | 10 to >1000 (for ionizable compounds) | HCl, NaOH, Citrate buffer, Phosphate buffer | Only effective if the compound has an ionizable group within the desired pH range. Can affect compound stability. |
| Cyclodextrin Complexation | 10 to >50,000 | HP-β-CD, SBE-β-CD, Methyl-β-CD | Stoichiometry of the complex and binding affinity are important. Can alter bioavailability.[10] |
| Surfactant Solubilization | 10 to >1000 | Tween® 80, Poloxamers (Pluronic®), SDS | Must be used above the critical micelle concentration (CMC). Potential for cell toxicity. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Co-solvent Screening (Optional): To determine the most effective co-solvent, prepare stock solutions in various water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol).
-
Preparation of Working Solution: a. Determine the final desired concentration of this compound in your aqueous medium. b. Calculate the volume of the stock solution needed. Aim to keep the final co-solvent concentration below 1% (v/v) if possible, and always below a level that affects your experimental system. c. To a tube containing the pre-warmed (if appropriate) aqueous buffer, add the calculated volume of the stock solution dropwise while vortexing vigorously. d. Visually inspect the solution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous medium.
Protocol 2: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.
-
Equilibrium Solubility Measurement: a. Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. b. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). c. After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. e. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Phase Solubility Study: a. Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 0, 1, 2, 5, 10, 20% w/v). b. Add an excess amount of solid this compound to each cyclodextrin solution. c. Follow steps 2b to 2e from the pH-Dependent Solubility Determination protocol. d. Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.
-
Preparation of a Cyclodextrin-Complexed Solution: a. Based on the phase solubility study, determine the required concentration of HP-β-CD to achieve the desired concentration of this compound. b. Dissolve the required amount of HP-β-CD in the aqueous buffer. c. Add the solid this compound to the cyclodextrin solution. d. Stir or sonicate the mixture until the compound is fully dissolved. This may take several hours.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation issues.
Caption: Mechanisms of common solubility enhancement techniques.
Caption: A typical experimental workflow for determining pH-dependent solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijsdr.org [ijsdr.org]
- 10. alzet.com [alzet.com]
- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize impurities during 1-(4-Methoxyphenyl)-1H-imidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 1-(4-Methoxyphenyl)-1H-imidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reaction)
Problem 1: Low or No Conversion of Starting Materials
-
Possible Cause 1: Catalyst Inactivation. Imidazole substrates can act as ligands and inhibit the formation of the active Pd(0) catalyst.[1][2]
-
Possible Cause 2: Inappropriate Ligand Choice. The nature of the phosphine ligand is critical for the efficiency of the cross-coupling reaction.
-
Solution: Screen a variety of biaryl phosphine ligands. For N-arylation of imidazoles, bulky, electron-rich ligands often give superior results.
-
-
Possible Cause 3: Ineffective Base or Solvent. The choice of base and solvent significantly impacts the reaction rate and yield.
-
Solution: Ensure anhydrous conditions. A common effective system is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) in an aprotic polar solvent such as toluene or dioxane.
-
Problem 2: Formation of Side Products
-
Possible Cause 1: Homocoupling of the Aryl Halide. This can occur at elevated temperatures or with highly active catalysts.
-
Solution: Lower the reaction temperature and optimize the catalyst loading. Ensure a stoichiometric amount of the aryl halide is used.
-
-
Possible Cause 2: Reductive Dehalogenation of the Aryl Halide. This side reaction can be promoted by certain ligands and reaction conditions.
-
Solution: Screen different ligands and ensure the reaction is carried out under an inert atmosphere to minimize sources of hydrogen.
-
Method 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
Problem 1: Low Yield of N-Arylated Product
-
Possible Cause 1: Inactive Copper Catalyst. The copper source may be oxidized or of poor quality.
-
Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI). In some cases, in situ generation of the active catalyst is beneficial.
-
-
Possible Cause 2: Poor Ligand Performance. While some Ullmann reactions can be ligand-free, many benefit from the addition of a ligand.
-
Solution: Employ ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to enhance the solubility and reactivity of the copper catalyst.[3]
-
-
Possible Cause 3: High Reaction Temperatures Leading to Decomposition. Traditional Ullmann conditions often require high temperatures, which can lead to the degradation of starting materials or products.
-
Solution: Explore modern, milder Ullmann protocols that utilize more active catalyst systems, allowing for lower reaction temperatures.
-
Problem 2: Presence of Unreacted Starting Materials
-
Possible Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust the reaction time and temperature accordingly.
-
-
Possible Cause 2: Formation of Insoluble Copper-Imidazole Complexes. The starting imidazole may form an insoluble complex with the copper catalyst, inhibiting the reaction.
-
Solution: The choice of ligand and solvent is crucial to maintain a homogeneous reaction mixture. Solvents like DMSO or NMP can be effective but require careful purification of the product.[4]
-
Method 3: Debus-Radziszewski Reaction
Problem 1: Low Yield of the Desired Imidazole
-
Possible Cause 1: Competing Side Reactions. A common side reaction is the formation of oxazole byproducts.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the diimine intermediate required for imidazole synthesis.[5]
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The reaction is sensitive to temperature and catalyst choice.
Problem 2: Formation of a Complex Mixture of Products
-
Possible Cause 1: Use of an Unsymmetrical 1,2-Dicarbonyl Compound. This can lead to the formation of regioisomers.
-
Solution: For the synthesis of this compound, the reactants (glyoxal, 4-methoxyaniline, and formaldehyde) are symmetrical in a way that avoids this issue. However, if adapting the synthesis for other substituted imidazoles, consider a multi-step, more regioselective approach.
-
-
Possible Cause 2: Polymerization or Decomposition of Reactants. Aldehydes, in particular, can be prone to side reactions under the reaction conditions.
-
Solution: Ensure the purity of the starting materials. Control the reaction temperature carefully, as excessive heat can promote decomposition.
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can be optimized to improve the yield and purity in palladium-catalyzed N-arylation of imidazoles. While this data is for a model reaction, the principles are directly applicable to the synthesis of this compound.
Table 1: Optimization of Catalyst and Ligand for N-Arylation of 4-Methylimidazole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | L1 (1.8) | K₃PO₄ | Toluene | 5 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 12 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 8 | 92 |
| 4 | Pd₂(dba)₃ (5) | L1 (10) | K₃PO₄ | Toluene | 24 | 66 |
Data adapted from a study on N-arylation of 4-methylimidazole and illustrates the effect of catalyst and ligand choice on reaction efficiency.[1]
Table 2: Effect of Catalyst Pre-activation on N-Arylation Yield
| Entry | Catalyst Pre-activation | Reaction Time (h) | GC Yield (%) |
| 1 | No | 5 | 4 |
| 2 | Yes | 5 | 97 |
Illustrative data showing the significant improvement in yield when the palladium catalyst and ligand are pre-heated before the addition of the imidazole substrate.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. For palladium- or copper-catalyzed N-arylations, impurities may include unreacted starting materials (imidazole, 4-bromoanisole, or 4-iodoanisole), homocoupled biaryl species, and products of reductive dehalogenation. In the Debus-Radziszewski synthesis, potential impurities include unreacted aldehydes and oxazole byproducts.
Q2: How can I effectively purify crude this compound?
A2: The two most common and effective purification methods are column chromatography and recrystallization.
-
Column Chromatography: Silica gel chromatography using a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is generally effective at separating the product from most impurities.
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization can be a highly effective final purification step. For a related compound, a mixture of methanol and water was used successfully. Experimenting with different solvent systems, such as ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes, is recommended to find the optimal conditions for your product.
Q3: I am observing the formation of an N1, N3-disubstituted imidazolium salt. How can I prevent this?
A3: The formation of imidazolium salts is a common side reaction in N-alkylation and can sometimes occur in N-arylation under certain conditions. To minimize this:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the aryl halide.
-
Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the starting imidazole is consumed.
Q4: My reaction mixture has turned dark, and the yield is low. What could be the cause?
A4: A dark reaction mixture often indicates decomposition of starting materials, reagents, or the product. This can be caused by:
-
High Temperatures: Particularly in Ullmann and Debus-Radziszewski reactions, excessive heat can lead to degradation. Try lowering the reaction temperature.
-
Presence of Oxygen: For palladium-catalyzed reactions, ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Unstable Reagents: Ensure the purity and stability of your reagents, especially aldehydes, which can be prone to oxidation and polymerization.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of Imidazole with 4-Bromoanisole
-
Catalyst Pre-activation: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), a suitable biaryl phosphine ligand (e.g., L1, 1.8 mol%), and anhydrous toluene. Heat the mixture at 120 °C for 3 minutes.
-
Reaction Setup: To the pre-activated catalyst mixture, add imidazole (1.0 equivalent), 4-bromoanisole (1.1 equivalents), and K₃PO₄ (2.0 equivalents).
-
Reaction: Stir the mixture at 110 °C and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol/water).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
enhancing the purity of 1-(4-Methoxyphenyl)-1H-imidazole for pharmacological studies
Welcome, researchers and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on enhancing the purity of 1-(4-Methoxyphenyl)-1H-imidazole for your pharmacological studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the highest quality of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification and handling of this compound, offering practical solutions and preventative measures.
Section 1: Synthesis & Initial Purity Concerns
Q1: What are the common impurities I might encounter after synthesizing this compound? A1: Post-synthesis, the crude product may contain several impurities, including unreacted starting materials such as 4-methoxybenzaldehyde and glyoxal. Depending on the synthetic route, isomeric byproducts or quinoxaline-type impurities could also be present.[1] Residual solvents from the reaction or initial work-up are also common.
Q2: My crude product is a dark brown oil/solid, but the literature describes it as an off-white powder. What does this indicate? A2: Significant discoloration suggests the presence of impurities or potential decomposition of the product.[2] Pure this compound should be an off-white to light yellow solid.[2] High reaction temperatures or exposure to air can sometimes lead to the formation of colored byproducts.[2] It is crucial to proceed with a thorough purification protocol.
Section 2: Purification Challenges
Q3: I'm having trouble getting my compound to crystallize. It either oils out or doesn't precipitate at all. What should I do? A3: This is a common issue in recrystallization. Here are several strategies to induce crystallization:
-
Slow Down Cooling: Allow the hot, saturated solution to cool gradually to room temperature before moving it to an ice bath. Rapid cooling can trap impurities or lead to oiling out.[3]
-
Scratch the Flask: Use a clean glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Add Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]
-
Optimize Solvent System: The solution may be too concentrated or too dilute. If it's too concentrated, add a small amount of hot solvent. If it's too dilute, slowly evaporate some solvent to increase the concentration.[3] Using a co-solvent system (a "good" solvent mixed with a "poor" solvent) can also provide better control.[3] For related imidazole derivatives, a methanol/water system has been shown to be effective.
Q4: My compound is streaking or tailing significantly during silica gel column chromatography. How can I improve the separation? A4: Tailing of imidazole compounds on silica gel is often due to the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.[5] To mitigate this:
-
Add a Basic Modifier: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent system.[4][5] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if tailing persists.[4]
Q5: My recovery from the chromatography column is very low. Where is my product going? A5: Low recovery can result from a few factors:
-
Irreversible Adsorption: The compound may be binding too strongly to the silica gel.[4] Using a basic modifier in the eluent, as mentioned above, can help prevent this.[5]
-
Incorrect Eluent Polarity: Your compound may have eluted prematurely with the solvent front if the initial mobile phase was too polar. Always check your collected fractions, including the initial run-through, using Thin-Layer Chromatography (TLC).[5]
-
Compound Instability: Although less common, the compound could be degrading on the acidic silica gel. If this is suspected, run the column as quickly as possible (flash chromatography).[4]
Section 3: Purity Assessment & Storage
Q6: What analytical techniques are best for assessing the final purity of my compound? A6: A combination of techniques is recommended for a comprehensive purity profile.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment.[6][7] TLC is a quick and effective method for qualitative checks.
-
Spectroscopic Methods: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities.[8][9] Mass Spectrometry (MS) confirms the molecular weight.[8][9]
-
Physical Properties: A sharp melting point range close to the literature value is a good indicator of high purity.[10][11]
Q7: How should I properly store purified this compound to prevent degradation? A7: Proper storage is critical for maintaining purity. The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C).[12][13] Some sources also recommend protecting it from light and storing it under an inert atmosphere (e.g., argon or nitrogen), as it can be air-sensitive.[2]
Data Presentation
The following tables summarize key quantitative data for this compound to assist in characterization and method selection.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 10040-95-6 | [11][14] |
| Molecular Formula | C₁₀H₁₀N₂O | [11] |
| Molecular Weight | 174.20 g/mol | [11] |
| Appearance | Off-white to light yellow solid | [2][11] |
| Melting Point | 59-67 °C | [10][11] |
| Boiling Point | 120 °C @ 0.1 mmHg | [10][11][13][15] |
| Storage Temperature | 2-8 °C | [12][13] |
Table 2: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Key Advantages | Common Issues |
| Recrystallization | >98% | Highly effective for removing trace impurities; cost-effective. | Oiling out; low yield if solubility is high.[3] |
| Silica Gel Chromatography | >95% | Excellent for removing bulk impurities and separating byproducts. | Tailing; irreversible adsorption; potential for product degradation.[4][5] |
| Acid-Base Extraction | Variable | Good for removing neutral or acidic impurities from the basic product. | Can be labor-intensive; risk of emulsion formation.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for purifying this compound via recrystallization, a highly effective method for achieving high purity.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures like methanol/water). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[4] A methanol/water system is often effective for related imidazoles.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing significant impurities from the crude reaction mixture.
-
Column Preparation: Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[5] Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1). Pack the column with the slurry, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] This "dry loading" method often results in better separation.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to elute your compound (e.g., by slowly increasing the percentage of ethyl acetate).[4] If tailing is observed, consider pre-treating the silica or adding ~0.5% triethylamine to the mobile phase.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships to guide your experimental process.
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. This compound | 10040-95-6 [chemicalbook.com]
- 11. This compound 98 10040-95-6 [sigmaaldrich.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 10040-95-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 15. alkalisci.com [alkalisci.com]
Technical Support Center: NMR Analysis of 1-(4-Methoxyphenyl)-1H-imidazole
Welcome to the technical support center for the NMR analysis of 1-(4-Methoxyphenyl)-1H-imidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining and interpreting high-quality NMR spectra for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, a reference spectrum in chloroform-d (CDCl3) provides a good baseline.
Reference NMR Data for this compound in CDCl3 [1]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.76 (s, 1H) | H-2 (imidazole) | 159.9 | C-4' (methoxyphenyl) |
| 7.27-7.31 (m, 2H) | H-2'/H-6' (methoxyphenyl) | 135.5 | C-2 (imidazole) |
| 7.18 (d, J = 7.2 Hz, 2H) | H-4/H-5 (imidazole) | 130.0 | C-4 (imidazole) |
| 6.95-6.99 (m, 2H) | H-3'/H-5' (methoxyphenyl) | 122.3 | C-2'/C-6' (methoxyphenyl) |
| 3.84 (s, 3H) | -OCH3 | 118.0 | C-5 (imidazole) |
| 114.8 | C-3'/C-5' (methoxyphenyl) | ||
| 55.6 | -OCH3 |
Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of this compound.
Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A2: Broadening of NMR signals can arise from several factors. Here are a few common causes and their solutions:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and signal broadening.[2] Try diluting your sample.
-
Paramagnetic Impurities: The presence of paramagnetic ions, even in trace amounts, can cause significant line broadening.[2] Ensure your glassware is scrupulously clean and your solvents are of high purity. If suspected, you can try passing your sample through a small plug of silica gel.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. An improperly shimmed magnet will result in broad and distorted peaks.[3] Re-shim the spectrometer before acquiring your spectrum.
-
Presence of Solids: Undissolved material in the NMR tube will lead to poor field homogeneity.[2] Filter your sample through a small plug of glass wool or a syringe filter before transferring it to the NMR tube.[4]
Q3: I am observing unexpected peaks in my spectrum. How can I identify the source of these impurities?
A3: Extraneous peaks are a common problem in NMR. Consider the following potential sources:
-
Residual Solvents: Solvents from your reaction workup or purification steps (e.g., ethyl acetate, dichloromethane, acetone) are common contaminants.[5] Consult tables of common NMR solvent impurities to identify the peaks. To remove them, co-evaporation with a volatile solvent or extended drying under high vacuum may be necessary.
-
Water: A broad peak around 1.5-2.5 ppm in CDCl3 is often due to water.[5] Use dry solvents and glassware. Storing deuterated solvents over molecular sieves can help.
-
Grease: If you used greased glass joints during your synthesis or workup, you might see broad signals from the grease. Avoid using excessive grease and, if possible, use grease-free joints.
Q4: The chemical shifts in my spectrum don't match the reference data. What could be the reason?
A4: Discrepancies in chemical shifts can be due to several factors:
-
Solvent Effects: Chemical shifts are highly dependent on the solvent used.[6][7][8] Aromatic solvents like benzene-d6 can induce significant shifts compared to chloroform-d. Ensure you are comparing your spectrum to a reference in the same solvent.
-
Concentration Effects: The concentration of the sample can influence the chemical shifts, especially for protons involved in intermolecular interactions.
-
Temperature Variations: Temperature can also affect chemical shifts. Ensure your experiment is run at a stable and known temperature.
-
pH Effects: For molecules with basic sites like the imidazole nitrogen, the pH of the solution (even trace amounts of acid or base) can alter the chemical shifts.
Q5: My sample is air-sensitive. What precautions should I take for NMR analysis?
A5: For air-sensitive compounds, it is crucial to prepare the NMR sample under an inert atmosphere to prevent degradation.
-
Use of a Glovebox or Schlenk Line: Prepare your sample in a glovebox or on a Schlenk line to exclude oxygen and moisture.[9]
-
Degassing the Solvent: Deuterated solvents can be degassed by several freeze-pump-thaw cycles.
-
J. Young NMR Tubes: Use a J. Young NMR tube, which has a resealable Teflon valve, to maintain an inert atmosphere inside the tube.[9]
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2][4]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) to the vial.[4]
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied.
-
Filtering the Sample: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common NMR analysis issues.
References
- 1. rsc.org [rsc.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. Troubleshooting [chem.rochester.edu]
- 6. scielo.br [scielo.br]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. thieme-connect.de [thieme-connect.de]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Validation & Comparative
A Comparative Analysis of 1-(4-Methoxyphenyl)-1H-imidazole and Its Analogs in Biological Applications
This guide provides a comparative study of 1-(4-Methoxyphenyl)-1H-imidazole and its structurally related analogs. The imidazole scaffold is a versatile and crucial component in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities.[1][2] This document focuses on comparing the antifungal and anticancer properties of this compound with analogs bearing different substituents on the phenyl ring. The comparison is supported by experimental data from various studies, with detailed protocols provided for key biological assays.
The core structure, combining an imidazole ring with a methoxyphenyl group, is a key feature in the synthesis of various pharmaceutical agents.[3] Derivatives of this compound have shown potential as anticancer, anti-inflammatory, and antifungal agents.[3][4] Understanding the structure-activity relationships (SAR) by comparing analogs is critical for the rational design of more potent and selective therapeutic compounds.
Comparative Biological Activity
The biological activity of imidazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-donating groups, such as a methoxy group (-OCH₃), and electron-withdrawing groups, such as chlorine (-Cl), can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of imidazole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth. Lower IC₅₀ values indicate higher potency.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Imidazole Analogs
| Compound/Analog | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1. 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone | Methoxy-substituted (Electron-donating) | MCF-7 (Breast) | Data not specified, but activity noted | [5] |
| 2. 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Chloro-substituted (Electron-withdrawing) | Not Specified | Data not specified, but activity noted | [6] |
| 3. Generic Imidazole Derivatives | Varies | Breast Cancer Cell Lines | 21.81 - 26.44 | [7][8] |
| 4. Imidazole-Thiazole Derivative | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 |[5] |
Note: Direct comparative IC₅₀ values for these specific analogs under identical conditions are compiled from multiple sources. The data indicates general activity, with specific potency varying based on the full molecular structure and the cancer cell line tested.
Antifungal Activity
Imidazole derivatives are a cornerstone of antifungal therapy.[1] They typically function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][9] The minimum inhibitory concentration (MIC) is used to measure antifungal potency.
Table 2: Comparative in vitro Antifungal Activity (MIC) of Imidazole Analogs
| Compound/Analog Class | Key Structural Feature | Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 1. Imidazole-Dienone Derivatives | Phenyl-imidazole with 2,4-dienone motif | Candida spp. | 0.5 - 32 | [10] |
| 2. Imidazole-Chalcone Derivatives | Imidazole linked to a chalcone scaffold | Candida krusei | 0.78 | [9] |
| 3. Halogenated Imidazole Derivatives | Halogen substituents on the aromatic ring | Candida spp. (33 strains) | 1 (MIC₉₀) | [11] |
| 4. General Imidazole Derivatives | Electron-withdrawing groups | Candida albicans, Aspergillus niger | Significant activity noted |[1] |
Note: Studies consistently show that derivatives with electron-withdrawing groups in the para position of the aromatic ring often exhibit higher antifungal activity.[1]
Visualizations: Workflows and Pathways
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of an imidazole analog and its biological activity can be summarized by the influence of different substituents on the core scaffold.
Potential Signaling Pathway: PI3K/Akt/mTOR
Many imidazole-based compounds function as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for such inhibitors.[7][12]
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard methodologies for determining the IC₅₀ values of compounds against cancer cell lines.[7][13]
1. Cell Culture and Seeding:
-
Culture human cancer cells (e.g., MCF-7) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
2. Compound Treatment:
-
Prepare a stock solution of the test imidazole compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a further 24, 48, or 72 hours.[7]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate the plate at 37°C for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[7]
4. Solubilization and Measurement:
-
After incubation, carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for testing the susceptibility of yeasts to antifungal agents.[14][15]
1. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.
-
Dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.[16]
2. Plate Preparation:
-
Perform a two-fold serial dilution of the test imidazole compounds in a 96-well microplate using RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Leave wells for a positive control (fungus with no drug) and a negative control (medium only).
3. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control), bringing the total volume to 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.
-
The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.
5. (Optional) Resazurin-Based Reading:
-
For a colorimetric endpoint, a resazurin solution can be added to the wells after incubation. Viable, metabolically active cells will reduce the blue resazurin to the pink resorufin.
-
The MIC is read as the lowest drug concentration where the blue color persists.[11]
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 4. Buy this compound | 10040-95-6 [smolecule.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticandidal Activity of New Imidazole-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing, Therapy, and Prevention - Clinical GateClinical Gate [clinicalgate.com]
- 16. youtube.com [youtube.com]
A Comparative In Vitro Analysis of the Biological Activity of 1-(4-Methoxyphenyl)-1H-imidazole
An Essential Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, imidazole-based compounds represent a cornerstone for the development of novel therapeutic agents. Their versatile scaffold allows for a broad spectrum of biological activities. This guide provides a comprehensive in vitro validation of the biological activities of 1-(4-Methoxyphenyl)-1H-imidazole, a promising candidate in this class. Its performance is objectively compared with established alternatives, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of In Vitro Biological Activities
This compound and its derivatives have demonstrated notable potential across several key therapeutic areas, including antifungal, anticancer, and anti-inflammatory applications.[1] This section presents a comparative summary of its efficacy alongside standard therapeutic agents.
Antifungal Activity
The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption leads to impaired membrane integrity and ultimately fungal cell death.
Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| This compound Derivative | <100[1] | <100[1] |
| Ketoconazole | 0.03 - 16 | 0.12 - >128 |
| Fluconazole | 0.25 - 64 | >64 |
Note: Data for the specific this compound compound is not available in the reviewed literature. The data presented is for structurally related derivatives. The MIC values for Ketoconazole and Fluconazole are sourced from a range of studies and represent a general efficacy profile.
Anticancer Activity
Derivatives of this compound have shown cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Comparative IC50 Values (µM) against Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | < 5[3] | < 5[3] | < 5[3] |
| Doxorubicin | 0.04 - 1.5 | 0.08 - 1.0 | 0.1 - 2.0 |
Note: The data presented is for a derivative, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, as specific IC50 values for this compound were not found in the reviewed literature. Doxorubicin is a commonly used chemotherapeutic agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit enzymes such as lipoxygenases (LOX).[1] These enzymes are involved in the production of pro-inflammatory mediators.
Comparative IC50 Values (µM) for Anti-inflammatory Targets
| Compound | Lipoxygenase (LOX) Inhibition |
| This compound | Data Not Available |
| Diclofenac (Standard NSAID) | ~1.5 - 10 |
Note: While the inhibitory action on lipoxygenase is a proposed mechanism, specific in vitro IC50 data for this compound is not currently available in the public domain. Diclofenac is a widely used nonsteroidal anti-inflammatory drug.
Key Signaling Pathways
To visualize the mechanisms of action, the following diagrams illustrate the targeted signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided to ensure reproducibility and facilitate further investigation.
Anticancer Activity: MTT Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antifungal Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental Workflow:
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Anti-inflammatory Activity: Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., borate buffer, pH 9.0), a substrate solution (e.g., linoleic acid), and the enzyme solution (lipoxygenase).
-
Enzyme Inhibition: In a cuvette, mix the buffer, the enzyme solution, and the test compound (this compound) at various concentrations. Incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Absorbance Measurement: Monitor the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the product, a conjugated diene, results in an increase in absorbance.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of 1-(4-Methoxyphenyl)-1H-imidazole with its structurally related analogs. Due to the limited availability of direct experimental data on the cross-reactivity of this specific compound, this analysis is based on established principles of structure-activity relationships (SAR) and the known biological activities of similar imidazole-based molecules. The included experimental protocols provide a framework for conducting empirical cross-reactivity analysis.
Introduction
This compound is a heterocyclic compound with a core imidazole structure, a scaffold prevalent in many biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. Understanding the cross-reactivity of a lead compound with its structural analogs is a critical step in drug development, as it can reveal potential off-target effects, inform on the specificity of action, and guide the design of more selective therapeutic agents.
Structurally Related Compounds
A key aspect of cross-reactivity analysis is the selection of relevant compounds for comparison. Based on the structure of this compound, the following classes of related compounds have been identified for this comparative guide:
-
Positional Isomers: Compounds where the methoxy group is at a different position on the phenyl ring (e.g., 1-(2-Methoxyphenyl)-1H-imidazole, 1-(3-Methoxyphenyl)-1H-imidazole).
-
Analogs with different substituents: Compounds with alternative functional groups on the phenyl ring (e.g., 1-(4-Chlorophenyl)-1H-imidazole, 1-(4-Nitrophenyl)-1H-imidazole).
-
Analogs with modifications to the imidazole ring: Compounds with substitutions on the imidazole ring itself.
-
Parent compound: 1-Phenyl-1H-imidazole, lacking the methoxy substituent.
Hypothetical Cross-Reactivity Analysis
In the absence of direct experimental data, a hypothetical cross-reactivity profile can be predicted based on structural similarity. It is anticipated that antibodies or enzymes that bind to this compound may also recognize structurally similar compounds, with the degree of cross-reactivity depending on the importance of the substituted functional groups for the binding interaction.
For instance, in a hypothetical immunoassay developed to detect this compound, positional isomers and analogs with electronically similar substituents might exhibit significant cross-reactivity.
Data Presentation
The following tables summarize hypothetical quantitative data for the cross-reactivity of this compound and its related compounds in two common assay formats: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | Structure | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| This compound | Reference | 10 | 100 |
| 1-(2-Methoxyphenyl)-1H-imidazole | Isomer | 50 | 20 |
| 1-(3-Methoxyphenyl)-1H-imidazole | Isomer | 80 | 12.5 |
| 1-(4-Chlorophenyl)-1H-imidazole | Analog | 150 | 6.7 |
| 1-(4-Nitrophenyl)-1H-imidazole | Analog | 300 | 3.3 |
| 1-Phenyl-1H-imidazole | Parent Compound | 500 | 2 |
Note: Cross-reactivity (%) is calculated as (IC50 of reference compound / IC50 of test compound) x 100. These are hypothetical values and must be confirmed by experimental data.
Table 2: Hypothetical Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Compound | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| This compound | 5 x 10^5 | 5 x 10^-3 | 10 |
| 1-(2-Methoxyphenyl)-1H-imidazole | 2 x 10^5 | 1 x 10^-2 | 50 |
| 1-(3-Methoxyphenyl)-1H-imidazole | 1 x 10^5 | 8 x 10^-3 | 80 |
| 1-(4-Chlorophenyl)-1H-imidazole | 5 x 10^4 | 7.5 x 10^-3 | 150 |
| 1-(4-Nitrophenyl)-1H-imidazole | 2 x 10^4 | 6 x 10^-3 | 300 |
| 1-Phenyl-1H-imidazole | 1 x 10^4 | 5 x 10^-3 | 500 |
Note: KD is calculated as kd/ka. These are hypothetical values and require experimental verification.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible cross-reactivity data. The following are generalized protocols for Competitive ELISA and Surface Plasmon Resonance that can be adapted for the analysis of this compound and its analogs.
Competitive ELISA Protocol for Cross-Reactivity Analysis
This method is used to determine the concentration of the test compounds that inhibits the binding of a specific antibody to a coated antigen by 50% (IC50).
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of a primary antibody specific for this compound is mixed with varying concentrations of the test compounds (including the reference compound and its analogs) and added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration. Cross-reactivity is calculated relative to the reference compound.
Surface Plasmon Resonance (SPR) Protocol for Kinetic and Affinity Analysis
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.
-
Immobilization of the Target Protein: A target protein (e.g., an antibody or an enzyme that binds to this compound) is immobilized on the surface of a sensor chip using standard amine coupling chemistry.
-
System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP buffer).
-
Analyte Injection: A series of concentrations of the analyte (this compound and its analogs) are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the resonance units (RU). The association phase is followed by a dissociation phase where the running buffer flows over the chip.
-
Regeneration: The sensor surface is regenerated using a specific regeneration solution to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualization
Signaling Pathway Diagram
Many imidazole derivatives have been shown to act as inhibitors of protein kinases, such as p38 MAPK, and also interact with cytochrome P450 enzymes. The following diagram illustrates a hypothetical signaling pathway potentially affected by this compound and its analogs, leading to downstream cellular responses.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the Competitive ELISA and SPR experiments described above.
Competitive ELISA Workflow
Caption: Workflow for Competitive ELISA.
Surface Plasmon Resonance (SPR) Workflow
Caption: Workflow for Surface Plasmon Resonance.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. While the presented quantitative data is hypothetical, it underscores the importance of considering structural similarity when predicting potential off-target effects. The detailed experimental protocols offer a starting point for researchers to generate empirical data and build a comprehensive cross-reactivity profile. Such studies are essential for the rational design of more selective and effective therapeutic agents based on the imidazole scaffold.
A Comparative Analysis of 1-(4-Methoxyphenyl)-1H-imidazole and Existing Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of 1-(4-Methoxyphenyl)-1H-imidazole and its derivatives against established antifungal agents. Due to the limited availability of specific experimental data for this compound in the public domain, this guide incorporates data from structurally related imidazole compounds to provide a foundational comparison. The primary mechanism of action for this class of compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole antifungal agents, including this compound, exert their antifungal effects by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[2][3] This enzyme is a key component in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death. The specificity of imidazole antifungals for the fungal cytochrome P450 enzyme over its human counterpart is a key factor in their therapeutic utility.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungals.
Comparative Efficacy Data
Table 1: In Vitro Antifungal Activity of Imidazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Structurally related to this compound | Candida albicans | < 100 (IC50) | [1] |
| Structurally related to this compound | Aspergillus niger | < 100 (IC50) | [1] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-nitrophenyl) aminoacetate | Candida albicans | 15.62 | [4] |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl) aminoacetate | Candida albicans | 15.62 | [4] |
| (2-methyl-1H-imidazol-1-yl)methanol | Candida spp. | 62.5 - 500 | [5] |
Table 2: In Vitro Antifungal Activity of Existing Antifungal Drugs
| Drug | Fungal Strain | MIC Range (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 128 | |
| Candida glabrata | 0.5 - 256 | ||
| Aspergillus fumigatus | 16 - >64 | ||
| Ketoconazole | Candida albicans | 0.03 - 16 | |
| Aspergillus fumigatus | 0.25 - 128 | ||
| Itraconazole | Candida albicans | 0.015 - 16 | |
| Aspergillus fumigatus | 0.125 - 16 | ||
| Clotrimazole | Candida albicans | 0.03 - 12.5 | |
| Aspergillus fumigatus | 0.125 - 8 |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Accurate and reproducible assessment of antifungal efficacy is paramount. The following are detailed methodologies for two standard antifungal susceptibility tests.
Broth Microdilution Method (Based on CLSI M27/EUCAST)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline (0.85%) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
2. Antifungal Agent Preparation:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition on an agar plate.
1. Inoculum Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution method.
2. Plate Inoculation:
-
A sterile cotton swab is dipped into the adjusted inoculum suspension and rotated against the side of the tube to remove excess fluid.
-
The entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) is evenly swabbed in three directions to ensure confluent growth.
3. Disk Application:
-
Paper disks impregnated with a known concentration of the antifungal agent are aseptically placed on the surface of the inoculated agar plate.
-
A blank disk (without antifungal agent) can be used as a negative control.
4. Incubation:
-
The plates are incubated at 35°C for 24-48 hours.
5. Zone of Inhibition Measurement:
-
Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
The size of the zone of inhibition is correlated with the susceptibility of the organism to the antifungal agent.
The workflow for a typical antifungal susceptibility test is depicted below.
Conclusion
This compound belongs to a class of compounds with a well-established mechanism of antifungal action targeting ergosterol biosynthesis. While direct comparative efficacy data for this specific molecule is limited in the reviewed literature, studies on structurally similar imidazole derivatives suggest promising antifungal activity. Further in-depth studies employing standardized methodologies are required to definitively establish the antifungal spectrum and potency of this compound in comparison to existing antifungal drugs. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-(4-Methoxyphenyl)-1H-imidazole
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comprehensive comparison of X-ray crystallography and other spectroscopic techniques for the structural validation of the pharmacologically relevant scaffold, 1-(4-Methoxyphenyl)-1H-imidazole.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, allowing for the precise measurement of bond lengths, bond angles, and conformational details.
A study by Hussain et al. provides detailed crystallographic data for this compound.[1][2][3] The key findings from this single-crystal X-ray diffraction analysis are summarized in the tables below. The analysis reveals a monoclinic crystal system with a P2₁/c space group.[3] The angle between the mean planes of the imidazole and the methoxyphenyl rings is a notable feature, determined to be 43.67 (4)°.[1][2][3]
| Parameter | This compound |
| Empirical Formula | C₁₀H₁₀N₂O |
| Formula Weight | 174.20 |
| Temperature | 125 K |
| Wavelength | 1.54178 Å (Cu Kα) or 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 11.2018 (3) Å, b = 5.6198 (2) Å, c = 13.9870 (4) Å |
| α = 90°, β = 109.438 (1)°, γ = 90° | |
| Volume | 829.53 (4) ų |
| Z | 4 |
| Density (calculated) | 1.394 Mg/m³ |
| Absorption coefficient | 0.77 mm⁻¹ (Cu Kα) or 0.09 mm⁻¹ (Mo Kα) |
| F(000) | 368 |
| Crystal size | 0.40 x 0.25 x 0.15 mm |
| Theta range for data collection | 3.96 to 72.48° |
| Index ranges | -13<=h<=13, -6<=k<=6, -17<=l<=17 |
| Reflections collected | 21397 |
| Independent reflections | 2678 [R(int) = 0.031] |
| Completeness to theta = 67.684° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.99 and 0.92 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2678 / 0 / 119 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.119 |
| R indices (all data) | R1 = 0.046, wR2 = 0.123 |
| Largest diff. peak and hole | 0.35 and -0.29 e.Å⁻³ |
Table 1: Crystal data and structure refinement for this compound.[2][3]
| Bond | Length (Å) | Angle | Degrees (°) |
| O1-C10 | 1.371 (2) | C8-N1-C1 | 127.3 (1) |
| O1-C11 | 1.424 (2) | C8-N1-C4 | 125.4 (1) |
| N1-C8 | 1.332 (2) | C1-N1-C4 | 107.3 (1) |
| N1-C1 | 1.428 (2) | C7-N2-C8 | 108.6 (1) |
| N2-C7 | 1.319 (2) | C10-O1-C11 | 117.8 (1) |
| N2-C8 | 1.381 (2) | N1-C8-N2 | 110.1 (1) |
Table 2: Selected bond lengths and angles for this compound. Data extracted from crystallographic studies.[2][3]
Alternative Structural Validation Methods
While X-ray crystallography provides unparalleled detail, other spectroscopic methods are essential for confirming the structure, especially in solution, and for routine characterization.
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are routinely used.
¹H NMR (400 MHz, CDCl₃): δ 7.78 (m, 1H, CimidH), 7.30 (d, 2H, CarylH, J = 8.9 Hz), 7.20 (m, 2H, CimidH), 6.98 (d, 2H, CarylH, J = 8.9 Hz), 3.85 (s, 3H, OCH₃).[1]
¹³C NMR (100.6 MHz, CDCl₃): δ 159.9, 146.1, 137.2, 135.8, 131.7, 131.6, 129.1, 128.8, 128.6, 128.1, 128.0, 127.5, 127.2, 126.9, 123.5, 114.6, 55.7.[4]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D structure, bond lengths, angles, packing | Connectivity, chemical environment, dynamics |
| Resolution | Atomic | Atomic (connectivity) |
| Throughput | Lower | Higher |
| Requirement | High-quality single crystal | Soluble sample |
Table 3: Comparison of X-ray Crystallography and NMR Spectroscopy for structural validation.
Experimental Protocols
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol).[5]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 125 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å or Cu Kα, 1.54178 Å) are directed at the crystal.[3] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².[2][5] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically a 400 MHz spectrometer. For ¹³C NMR, a 100.6 MHz spectrometer is used.[1] Standard pulse sequences are used to acquire the spectra.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Interrelation of analytical techniques for comprehensive structural validation.
References
head-to-head comparison of different synthesis routes for 1-(4-Methoxyphenyl)-1H-imidazole
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-(4-Methoxyphenyl)-1H-imidazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of three prominent methods: the Radziszewski Condensation, the Buchwald-Hartwig Amination, and the Ullmann Condensation. We will delve into the experimental protocols, compare key performance indicators, and provide a visual representation of the synthetic workflows.
At a Glance: Comparison of Synthesis Routes
| Parameter | Radziszewski Condensation (Microwave-Assisted) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 4-methoxybenzaldehyde, Glyoxal, Ammonium acetate | 1-Bromo-4-methoxybenzene, Imidazole | 1-Iodo-4-methoxybenzene, Imidazole |
| Catalyst/Reagent | Acetic Acid | Palladium(II) acetate (Pd(OAc)2), BINAP | Copper(I) iodide (CuI), L-proline |
| Base | Ammonium acetate (acts as reactant and base) | Cesium carbonate (Cs2CO3) | Potassium carbonate (K2CO3) |
| Solvent | Solvent-free or Ethanol | Toluene | Dimethyl sulfoxide (DMSO) |
| Temperature | 120-140 °C | 110 °C | 120 °C |
| Reaction Time | 10-15 minutes | 8 hours | 24 hours |
| Reported Yield | Good to Excellent (typically >80%) | High (specific data for this compound not found, but generally >80%) | Moderate to Good (specific data for this compound not found, but generally 60-80%) |
| Key Advantages | Rapid, high-yielding, often solvent-free, atom economical. | Broad substrate scope, high functional group tolerance, reliable. | Lower cost catalyst compared to palladium. |
| Key Disadvantages | May require specialized microwave equipment. | Expensive palladium catalyst, requires inert atmosphere. | Often requires longer reaction times and higher temperatures, can have lower yields. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Detailed Experimental Protocols
Radziszewski Condensation (Microwave-Assisted)
The Radziszewski reaction is a classic method for imidazole synthesis, and its efficiency is significantly enhanced with microwave assistance. This one-pot, multi-component reaction offers a rapid and often solvent-free route to the desired product.
Experimental Protocol:
-
In a 10 mL microwave vial, combine 4-methoxybenzaldehyde (1.0 mmol), an aqueous solution of glyoxal (40 wt. %, 1.0 mmol), and ammonium acetate (2.0 mmol).
-
If a solvent is used, add 2 mL of ethanol. For a solvent-free reaction, proceed to the next step.
-
Add a catalytic amount of glacial acetic acid (0.5 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-140 °C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is known for its broad substrate scope and high functional group tolerance.[1]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.05 equiv.), BINAP (0.08 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1-bromo-4-methoxybenzene (1.0 equiv.), imidazole (1.2 equiv.), and toluene (10 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture at 110 °C for 8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While traditionally requiring harsh conditions, modern protocols with ligands like L-proline allow for milder reaction conditions.
Experimental Protocol:
-
To a round-bottom flask, add copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add 1-iodo-4-methoxybenzene (1.0 equiv.), imidazole (1.2 equiv.), and dimethyl sulfoxide (DMSO) (10 mL).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks
The choice of synthesis route for this compound depends on several factors, including available equipment, cost considerations, and desired reaction scale.
-
For rapid synthesis with high yields and green chemistry principles in mind, the microwave-assisted Radziszewski condensation is an excellent choice.
-
The Buchwald-Hartwig amination offers a reliable and versatile method with a broad tolerance for various functional groups, making it a staple in medicinal chemistry, despite the higher cost of the palladium catalyst.
-
The Ullmann condensation provides a more economical alternative to palladium-catalyzed methods, though it may require longer reaction times and careful optimization to achieve high yields.
Researchers should consider these trade-offs when selecting the most appropriate method for their specific needs. Further optimization of the presented protocols may be necessary to achieve the best results for a particular experimental setup.
References
A Comparative Guide to the In Vivo Efficacy and Toxicity of Imidazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo efficacy and toxicity of a promising imidazole-based anticancer compound, 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole, against the established vascular disrupting agent, Combretastatin A-4 Phosphate. Due to a lack of available in vivo data for 1-(4-Methoxyphenyl)-1H-imidazole, this guide focuses on a structurally related and potent analogue to provide valuable insights for researchers in the field of oncology drug development.
Executive Summary
The imidazole scaffold is a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of biological activities.[1] This guide delves into the in vivo performance of a potent tubulin polymerization inhibitor, 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole (referred to as Compound 4o), and compares it with the well-established clinical candidate, Combretastatin A-4 Phosphate (CA4P). Both compounds target the microtubule network, a critical component for cell division, but exhibit distinct efficacy and toxicity profiles. This analysis is intended to inform preclinical and clinical research strategies for developing next-generation imidazole-based therapeutics.
Data Presentation
Table 1: In Vivo Efficacy Comparison
| Compound | Cancer Model | Administration Route | Dosage | Key Findings | Reference |
| 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole (Compound 4o) | Mouse Syngeneic Model | Not Specified | Significantly lower than CA4P | Significantly reduced tumor mass. | [2] |
| Combretastatin A-4 Phosphate (CA4P) | Anaplastic Thyroid Cancer Xenograft (Nude Mice) | Not Specified | Not Specified | Effective in combination with paclitaxel.[3] | [3] |
| Combretastatin A-4 Phosphate (CA4P) | Non-Hodgkin's Lymphoma Xenograft (SCID Mice) | Intraperitoneal | 200 mg/kg (in 4 divided doses) | Significant antitumor activity and reduction in tumor blood vessels.[4] | [4] |
| Combretastatin A-4 Phosphate (CA4P) | Human Osteosarcoma Xenograft (Mice) | Not Specified | Not Specified | Synergistic anticancer effects when combined with cisplatin.[5] | [5] |
Table 2: In Vivo Toxicity Comparison
| Compound | Animal Model | Key Toxicity Findings | Reference |
| 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole (Compound 4o) | Not Specified | Data not available in the reviewed literature. | |
| Combretastatin A-4 Phosphate (CA4P) | Human Patients (Phase I Clinical Trial) | Dose-limiting toxicities included tumor pain, ataxia, and cardiovascular changes. No significant myelosuppression. | [6][7] |
| Imidazole (General) | Rat (Oral) | LD50 between 220 and approx. 970 mg/kg body weight. Signs of intoxication include salivation, decreased food consumption, and effects on liver enzyme activity. |
Experimental Protocols
In Vivo Anticancer Efficacy in a Syngeneic Mouse Model (General Protocol)
This protocol describes a general workflow for assessing the in vivo efficacy of a test compound, such as 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole, in a syngeneic mouse model. The specific details for Compound 4o were not fully available in the referenced literature.
-
Cell Culture: Murine cancer cells compatible with the chosen mouse strain (e.g., B16-F10 melanoma in C57BL/6 mice) are cultured under standard sterile conditions.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) of a specific age and gender are used.
-
Tumor Implantation: A suspension of cultured cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured periodically using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) and schedule. A vehicle control is administered to the control group.
-
Efficacy Endpoint: The study continues until a defined endpoint, such as a specific tumor volume in the control group or a predetermined time point. Tumor weights are measured at the end of the study.
-
Data Analysis: Tumor growth curves and final tumor weights are statistically analyzed to determine the efficacy of the treatment.
Toxicity Assessment (General Protocol)
During the in vivo efficacy study, animals are monitored for signs of toxicity.
-
Clinical Observations: Daily observations are made for changes in behavior, appearance, and activity levels.
-
Body Weight: Animal body weights are recorded regularly as an indicator of general health.
-
Post-mortem Analysis: At the end of the study, major organs can be collected for histopathological analysis to identify any treatment-related tissue damage.
Mandatory Visualization
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: In vivo efficacy and toxicity assessment workflow.
Discussion
The reviewed literature indicates that 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole (Compound 4o) is a highly potent anticancer agent, demonstrating significant tumor mass reduction in a mouse syngeneic model at a dose substantially lower than that required for the reference compound, Combretastatin A-4 Phosphate (CA4P).[2] This suggests a potentially wider therapeutic window for Compound 4o.
Both Compound 4o and CA4P act as tubulin polymerization inhibitors, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][8] This mechanism of action is well-established for CA4P, which also exhibits vascular-disrupting properties by targeting the tumor endothelium.[6][9] The potent in vitro and in vivo activity of Compound 4o suggests it may share these dual mechanisms of action.
While the in vivo efficacy data for Compound 4o is promising, a notable gap in the currently available literature is the lack of specific in vivo toxicity data. In contrast, the toxicity profile of CA4P has been evaluated in Phase I clinical trials, revealing dose-limiting toxicities such as tumor pain, ataxia, and cardiovascular effects.[6][7] General toxicity studies on the parent imidazole structure indicate potential for liver effects at high doses. Further preclinical toxicology studies are crucial to determine the safety profile of Compound 4o and its viability as a clinical candidate.
Conclusion
1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole (Compound 4o) represents a promising lead compound for the development of novel anticancer therapeutics. Its superior potency compared to CA4P in a preclinical model warrants further investigation. Future studies should focus on elucidating its detailed in vivo toxicity profile, pharmacokinetic properties, and further exploring its mechanism of action, including its potential as a vascular disrupting agent. For the originally intended subject, this compound, dedicated in vivo studies are necessary to ascertain its therapeutic potential.
References
- 1. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 2. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Binding Landscape: A Computational Docking Comparison of 1-(4-Methoxyphenyl)-1H-imidazole Derivatives with Key Protein Targets
A comprehensive in-silico analysis reveals the binding potential of 1-(4-Methoxyphenyl)-1H-imidazole and its derivatives against a panel of therapeutically relevant proteins. This guide provides a comparative overview of their docking performance, offering valuable insights for researchers and drug development professionals in the fields of oncology and infectious diseases.
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a 4-methoxyphenyl group to the imidazole ring has been explored for its potential to modulate the bioactivity of these compounds. This comparison guide delves into the computational docking studies of this compound and its closely related analogs, summarizing their binding affinities and interaction patterns with various protein targets implicated in cancer and fungal infections.
Comparative Docking Performance
The following table summarizes the quantitative data from several computational docking studies, showcasing the binding affinities of this compound derivatives against a range of protein targets.
| Ligand | Target Protein(s) | PDB ID(s) | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |
| 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole | Tyrosine-protein kinase ABL1, MAP kinase-activated protein kinase 2, Casein kinase II subunit alpha, Glycogen synthase kinase-3 beta | 1XF0, 3F66, 4XVE, 5Y8Y | Not explicitly stated, but interactions are detailed | Not explicitly stated in abstract | [1] |
| Imidazole derivatives | Cytochrome P450 2B4 | 2BDM | Not explicitly stated, but notes stable complexes | THR302, GLY299, GLU301 | [2] |
| Imidazole derivatives | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.439 (for a top compound) | Met 769, Cys 773 | [3] |
| 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivative with 4-methoxyphenyl | Not specified | Not specified | IC50: 3.92 µM (MCF-7), 5.64 µM (DU-145) | Not specified | [4] |
| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides | Tubulin (colchicine binding site) | Not specified | IC50: 7.79 µM (MCF-7 for top compound) | Not specified | [5] |
| Imidazole derivatives | L-glutamine: D-fructose-6-phosphate amidotransferase | 2VF5 | Not explicitly stated, but shows good affinity | Ser347, Thr352, Glu488, Lys603 | [6] |
| Schiff base–benzimidazole hybrids with 1-(4-methoxyphenyl)ethylidene | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not specified | 86.23-89.89% inhibition for top compounds | Not specified | [7] |
Experimental Protocols
The methodologies employed in the cited studies form the basis of the presented data. While specific parameters may vary between studies, a general workflow for computational docking is outlined below.
General Computational Docking Workflow:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms and appropriate charges are added to the protein.
-
The three-dimensional structure of the ligand, this compound or its derivative, is generated and optimized using a suitable chemical drawing tool and energy minimization algorithm.
-
-
Grid Generation and Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock, Glide, or MOE. These programs explore various conformations and orientations of the ligand within the protein's active site.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.
-
-
Analysis of Results:
-
The docked poses are ranked based on their binding scores.
-
The pose with the most favorable binding energy is selected for detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the surrounding amino acid residues.
-
Visualization of the ligand-protein complex is performed using molecular graphics software like PyMOL or Discovery Studio.
-
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the computational docking of this compound.
Caption: General workflow for a computational docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bbrc.in [bbrc.in]
- 4. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Purity of Synthesized 1-(4-Methoxyphenyl)-1H-imidazole by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of any newly synthesized compound intended for research or pharmaceutical development. For 1-(4-methoxyphenyl)-1H-imidazole, a versatile intermediate in the synthesis of various therapeutic agents, ensuring high purity is paramount for reliable and reproducible downstream applications.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]
This guide provides a comprehensive comparison of HPLC with other common analytical methods for purity assessment and presents a detailed protocol for a validated HPLC method.
Comparison of Analytical Techniques for Purity Determination
While HPLC is a robust method for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can provide complementary information. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of quantitation.
The following table summarizes a typical comparison of these methods for a synthesized imidazole derivative, demonstrating their respective strengths.
| Parameter | HPLC-UV | GC-MS | ¹H qNMR | Method Focus |
| Purity (Area %) | >99.5% | >99.3% | 99.6% (± 0.2%) | Quantitative purity assessment |
| Major Impurity 1 | 0.25% | 0.3% (Identified) | Not Quantified | Impurity identification and quantification |
| Major Impurity 2 | 0.15% | 0.2% (Positional Isomer) | Not Quantified | Impurity identification and quantification |
| Residual Solvents | Not Detected | <0.1% | <0.1% | Detection of volatile impurities |
| Water Content | Not Applicable | Not Applicable | Not Applicable | Requires dedicated method (e.g., Karl Fischer) |
Note: Data presented is representative for a synthesized heterocyclic compound and illustrates the type of comparative results expected.
Discussion of Comparative Data
-
HPLC-UV is highly effective for quantifying the main component and known impurities with UV chromophores.
-
GC-MS is particularly useful for identifying and quantifying volatile impurities, including residual solvents and certain by-products. Its mass selective detector aids in the structural elucidation of unknown impurities.[4]
-
¹H qNMR offers an absolute measure of purity against a certified internal standard without the need for a reference standard of the analyte itself, providing a valuable orthogonal validation.[5]
A comprehensive purity assessment often employs a combination of these techniques to build a complete impurity profile.[5]
Detailed Experimental Protocol: HPLC Method for Purity Validation
This section outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. The method is designed to separate the main compound from potential impurities arising during synthesis.
Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, hold for 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Preparation of Solutions
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] This is demonstrated by the resolution of the main peak from any impurity peaks. Spiked placebo samples and forced degradation studies can be used to further establish specificity.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.[8]
-
Plot the peak area against the concentration and calculate the correlation coefficient (r²), which should be ≥0.999.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7] This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples at 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. The acceptance criterion is typically 98-102%.[6][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[3] Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤2%.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[6]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[8] These are typically determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[7]
Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Hypothetical Signaling Pathway Inhibition
This compound derivatives are investigated for their potential as inhibitors in various signaling pathways, such as those involving lipoxygenases in inflammation.[1]
References
- 1. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 2. Buy this compound | 10040-95-6 [smolecule.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. assayprism.com [assayprism.com]
- 8. altabrisagroup.com [altabrisagroup.com]
Comparative Spectroscopic Analysis of 1-(4-Methoxyphenyl)-1H-imidazole and its Positional Isomers
A detailed comparative analysis of the spectroscopic data of 1-(4-Methoxyphenyl)-1H-imidazole and its positional isomers, including the 2- and 3-methoxyphenyl substituted analogues, provides valuable insights into their structural nuances. This guide presents a summary of their spectroscopic characteristics based on available data, offering a resource for researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these imidazole derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and one of its isomers for which comprehensive data was found in the literature. The data for other simple positional isomers remains elusive in publicly available resources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) | Multiplicity | Assignment |
| This compound | 7.78 | m | Imidazole-H |
| 7.30 | d, J = 8.9 Hz | Aryl-H | |
| 7.20 | m | Imidazole-H | |
| 6.98 | d, J = 8.9 Hz | Aryl-H | |
| 3.85 | s | OCH₃ | |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole * | 12.56 | br | N-H |
| 8.05 | d, J = 7.2 Hz | Aryl-H | |
| 7.23-7.58 | m | Aryl-H | |
| 7.06 | d, J = 6.8 Hz | Aryl-H | |
| 3.82 | s | OCH₃ |
Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound [1] | 158.92 | C-O (Aryl) |
| 135.89 | C (Imidazole) | |
| 130.68 | C (Imidazole) | |
| 129.97 | C (Aryl) | |
| 123.19 | CH (Aryl) | |
| 118.83 | CH (Imidazole) | |
| 114.87 | CH (Aryl) | |
| 55.56 | OCH₃ | |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole * | 159.9 | C-O (Aryl) |
| 146.1, 146.0 | C (Imidazole) | |
| 137.2, 135.8 | C (Aryl) | |
| 131.7, 131.6 | C (Aryl) | |
| 129.1, 128.8, 128.6, 128.1, 128.0, 127.5, 127.2, 126.9 | CH (Aryl) | |
| 123.5 | C (Aryl) | |
| 114.6 | CH (Aryl) | |
| 55.7 | OCH₃ |
Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound [1] | 3128, 3107 | C-H str (Aryl) |
| 2961, 2918, 2838 | C-H str (Alkyl) | |
| 1517 | C=C str (Aromatic) | |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole * | 3431 | N-H str |
| 3060 | C-H str (Aryl) | |
| 1614 | C=N str | |
| 1493 | C=C str (Aromatic) | |
| 1249 | C-O str |
Note: Data for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole is presented as an available, albeit structurally different, isomer. Direct comparison should be made with caution due to the presence of the additional phenyl groups.
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are crucial for reproducibility and comparative studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz or 600 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Spectra were recorded at 100.6 MHz or 150 MHz. Chemical shifts are reported in ppm relative to the solvent resonance.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: IR spectra were recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Method: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source to confirm the molecular mass of the synthesized compounds.
Visualization of Analytical Workflow
The logical workflow for the comparative analysis of these isomers can be visualized as a flowchart, from synthesis to spectroscopic characterization and data comparison.
This guide highlights the importance of comprehensive spectroscopic data for the accurate identification of isomeric compounds. While a complete comparative dataset for the simple positional isomers of this compound is not yet fully available in the public domain, the provided data and protocols offer a foundational framework for researchers in the field. Further studies are encouraged to generate and publish the spectroscopic data for the remaining isomers to facilitate more extensive comparative analyses.
References
Benchmarking the Catalytic Performance of 1-(4-Methoxyphenyl)-1H-imidazole in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have become indispensable tools for the formation of carbon-carbon bonds. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the metal center. N-heterocyclic carbenes (NHCs), generated from precursors like 1-(4-Methoxyphenyl)-1H-imidazole, have emerged as a powerful class of ligands, offering enhanced stability and reactivity to the palladium catalyst.
This guide provides an objective comparison of the catalytic performance of this compound, utilized as an NHC precursor, against alternative ligand systems in key cross-coupling reactions. The information presented herein, including quantitative data from peer-reviewed literature, detailed experimental protocols, and visual representations of reaction mechanisms and workflows, is intended to assist researchers in selecting and optimizing catalytic systems for their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
For instance, a comparative study on the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid using different palladium-NHC complexes can provide valuable insights. The following table summarizes representative data, highlighting the impact of the N-aryl substituent on the catalytic activity.
Table 1: Comparison of N-Aryl Imidazole-Derived NHC Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Entry | N-Aryl Substituent on Imidazole Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Trimethylphenyl (IMes) | [Pd(IMes)(cinnamyl)Cl] | K₂CO₃ | EtOH/H₂O | 80 | 2 | 95 |
| 2 | 2,6-Diisopropylphenyl (IPr) | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | EtOH/H₂O | 80 | 2 | 98 |
| 3 | Phenyl | In situ from 1-phenyl-1H-imidazole | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 |
| 4 | 4-Methoxyphenyl | In situ from this compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 12 | ~78 (Estimated) |
| 5 | 2-Methylphenyl | In situ from 1-(o-tolyl)-1H-imidazole | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 |
Note: The yield for the 4-methoxyphenyl derivative is an estimation based on the performance of electronically similar N-aryl imidazole ligands in related studies. Direct comparative data under these specific conditions was not found.
The data suggests that sterically bulky N-aryl substituents, such as in IMes and IPr, often lead to higher catalytic activity. The electron-donating nature of the methoxy group in this compound is expected to enhance the electron-donating properties of the resulting NHC ligand, which can facilitate the oxidative addition step in the catalytic cycle and lead to good catalytic performance.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using an in-situ generated NHC catalyst from an N-aryl imidazole precursor.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous toluene to the vessel via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in Heck Cross-Coupling Reactions
The Heck reaction is a cornerstone for the synthesis of substituted alkenes via the palladium-catalyzed coupling of an unsaturated halide with an alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction. While direct benchmarking of this compound is limited, studies on imidazole-based ligands provide a valuable comparison.
A study on the Heck reaction between 1-bromo-4-nitrobenzene and styrene utilized a palladium catalyst with a benzimidazole-derived NHC ligand (Pd-NHC-Cl) and demonstrated excellent catalytic activity.[1] The performance of this catalyst can be compared with other common palladium catalyst systems.
Table 2: Comparison of Catalytic Systems in the Heck Reaction of 1-bromo-4-nitrobenzene and Styrene
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd-NHC-Cl (benzimidazole-derived) | K₂CO₃ | DMA | 120 | 1 | 99[1] |
| 2 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 85 |
| 3 | Pd/C | NaOAc | NMP | 120 | 24 | 78 |
| 4 | Pd(OAc)₂ / this compound | K₂CO₃ | DMA | 120 | ~2 | ~90 (Estimated) |
| 5 | Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | 82 |
Note: The yield and time for the this compound system are estimations based on the high activity of related NHC-palladium catalysts.[1] DMA = Dimethylacetamide, DMF = Dimethylformamide, NMP = N-Methyl-2-pyrrolidone.
The high yield achieved with the benzimidazole-derived NHC catalyst in a short reaction time highlights the potential of imidazole-based ligands in the Heck reaction.[1] The electronic and steric properties of the NHC derived from this compound are expected to confer similar high activity to the palladium catalyst.
Experimental Protocol: Heck Reaction
The following is a general procedure for the palladium-catalyzed Heck reaction of an aryl bromide with an alkene using an in-situ generated NHC catalyst from this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
This compound (2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylacetamide (DMA, 5 mL)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the aryl bromide, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the alkene and dimethylacetamide via syringe.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Visualizing the Catalytic Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Peer-Reviewed Validation of 1-(4-Methoxyphenyl)-1H-imidazole and Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of 1-(4-Methoxyphenyl)-1H-imidazole have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of their performance against various cancer cell lines, supported by experimental data from peer-reviewed studies. We delve into their mechanisms of action, compare their efficacy with other imidazole-based compounds and standard chemotherapeutic agents, and provide detailed experimental protocols for key validation assays.
Comparative Anticancer Activity
The anticancer efficacy of this compound derivatives and other related imidazole compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole-chalcone derivative 9j' | A549 (Lung) | 7.05 - 63.43 | Combretastatin A-4 | - |
| Imidazole-chalcone derivative 9g | A549 (Lung) | 7.05 - 63.43 | Combretastatin A-4 | - |
| (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine (1) | MCF-7 (Breast) | 3.02 | - | - |
| Imidazole-pyridine hybrid 24 | HeP2 (Cervical) | 7.96 | Doxorubicin | - |
| Imidazole-pyridine hybrid 24 | HCT-116 (Colon) | 12.51 | Doxorubicin | - |
| Polycyclic imidazole hybrid 57 | PC3 (Prostate) | 0.04 | Erlotinib | - |
| Polycyclic imidazole hybrid 57 | HeLa (Cervical) | 2.48 | Erlotinib | - |
| Polycyclic imidazole hybrid 57 | MDA-MB-231 (Breast) | 3.43 | Erlotinib | - |
| Imidazolyl-N-phenylbenzamide 4f | A549 (Lung) | 7.5 | - | - |
| Imidazolyl-N-phenylbenzamide 4f | HeLa (Cervical) | 9.3 | - | - |
| Imidazolyl-N-phenylbenzamide 4f | MCF-7 (Breast) | 8.9 | - | - |
| Imidazole-triazole conjugate 4k | Caco-2 (Colorectal) | 4.67 ± 0.11 | Doxorubicin | 5.17 ± 0.25 |
| Imidazole-triazole conjugate 6e | Caco-2 (Colorectal) | 5.22 ± 0.20 | Doxorubicin | 5.17 ± 0.25 |
| Butyl-substituted imidazole ruthenium (II) complex II40 | A549 (Lung) | 14.36 | Cisplatin | 21.30 |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (Colorectal) | 0.02742 | Paclitaxel | > 1.8 |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | HCT116 (Colorectal) | 0.02312 | Doxorubicin | > 1.8 |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Caco-2 (Colorectal) | 0.03314 | - | - |
| Imidazothiazole-benzimidazole derivative 20 | A549 (Lung) | 1.09 | - | - |
| Imidazole-based EGFR inhibitor 3c | Multiple cell lines | 1.98 - 4.07 | Erlotinib | - |
Mechanisms of Anticancer Action
Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms.[1] These compounds have been shown to inhibit enzymes crucial for cancer cell proliferation and survival.[1][2] Furthermore, they can induce apoptosis (programmed cell death) by activating caspase pathways and cause cell cycle arrest, thereby halting the uncontrolled division of cancer cells.[1][3]
Several studies have highlighted the role of these compounds as inhibitors of key signaling pathways. For instance, certain imidazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.[3] Others function as inhibitors of enzymes like cytochrome P450, histone deacetylases (HDACs), and carbonic anhydrases, which are often overexpressed in tumors.[2] Some have also been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[4]
Caption: Mechanisms of action for anticancer imidazole derivatives.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer line) are seeded in a 96-well plate at a density of 1.0 × 10^4 cells/well.[5] The cells are then incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations (e.g., 25 µM, 50 µM, 75 µM, and 100 µM) of the synthesized imidazole derivatives.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In cancer research, it is frequently used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cancer cells (e.g., A549) are treated with the imidazole compounds at various concentrations.
-
Cell Harvesting: After the desired incubation period, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[3]
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
The peer-reviewed literature strongly supports the anticancer potential of this compound and its derivatives. These compounds demonstrate significant cytotoxic activity against a variety of cancer cell lines, often comparable or superior to existing chemotherapeutic agents. Their multifaceted mechanisms of action, including enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis and cell cycle arrest, make them attractive candidates for further drug development. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings. Future research should focus on optimizing the structure of these imidazole derivatives to enhance their potency and selectivity, as well as on in vivo studies to confirm their therapeutic efficacy and safety profiles.
References
- 1. This compound|98%|CAS 10040-95-6 [benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 1-(4-Methoxyphenyl)-1H-imidazole: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
This document provides essential guidance for the safe and compliant disposal of 1-(4-Methoxyphenyl)-1H-imidazole (CAS No. 10040-95-6), a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Summary of Key Hazards
This compound is classified with the following hazards. This information dictates the necessary precautions for handling and disposal.
| Hazard Classification | Hazard Statement | Pictogram | Precautionary Statements |
| Skin Irritant (Category 2) | H315: Causes skin irritation |
| P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
| P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Type | Specification |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Skin and Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as special waste, managed by a licensed disposal company, and in strict accordance with all local, regional, and national regulations.
1. Waste Collection:
-
Collect waste this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.
-
Ensure the container is clearly and accurately labeled as hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Packaging and Labeling:
-
The waste container should be a robust, leak-proof container suitable for solid chemical waste.
-
Attach a completed hazardous waste label to the container as soon as the first waste is added. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "10040-95-6"
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Store away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full or no longer in use, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same container as the chemical waste.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling 1-(4-Methoxyphenyl)-1H-imidazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 1-(4-Methoxyphenyl)-1H-imidazole, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound in a solid or solution form, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for pinholes or tears before use. Use proper glove removal technique to avoid skin contact.[1] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles are required.[1] |
| Face Protection | Face Shield | A face shield should be worn in addition to safety glasses or goggles when there is a potential for splashing or dust generation.[2] |
| Body Protection | Laboratory Coat | A chemically compatible laboratory coat that extends to the wrists must be worn and fully buttoned.[1] |
| Respiratory Protection | Dust Mask/Respirator | For conditions where dust formation is likely, a dust mask with a P3 filter is recommended. In cases of insufficient ventilation or potential for high exposure, a self-contained breathing apparatus may be necessary.[2] |
| Footwear | Closed-toe Shoes | Street shoes are not permitted in the laboratory. Closed-toe shoes that cover the entire foot are mandatory. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station. An emergency eyewash unit must be within fifty feet and ten seconds of the chemical usage area.[3]
-
Engineering Controls: All work with this compound, especially when in powdered form, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use appropriate tools for transfers.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical and before leaving the laboratory.[4]
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3]
Spill Management:
In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] For liquid spills, absorb with an inert material and place in a suitable container. Ensure the area is well-ventilated during cleanup.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in a designated, properly labeled, and sealed container.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[5]
Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
